1-Bromo-8H-perfluorooctane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HBrF16/c9-8(24,25)7(22,23)6(20,21)5(18,19)4(16,17)3(14,15)2(12,13)1(10)11/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSCPXNERANHQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(F)(F)Br)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HBrF16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10530520 | |
| Record name | 1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10530520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89740-38-5 | |
| Record name | 1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10530520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-Bromo-8H-perfluorooctane
Technical Synthesis Guide: 1-Bromo-8H-Perfluorooctane ( )
Part 1: Executive Summary & Strategic Architecture
Target Compound: 1-Bromo-8H-perfluorooctane IUPAC Name: 1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane CAS Registry Number: 89740-38-5 Molecular Weight: ~480.97 g/mol [1]
Scientific Context & Utility
1-Bromo-8H-perfluorooctane is a bifunctional fluorinated building block.[2] Unlike fully fluorinated perfluorocarbon (PFC) fluids, the presence of the terminal hydrogen (
-
Fluorous Phase Synthesis: Serving as a "heavy" fluorous tag that can be functionalized at the bromine end while retaining a dipole handle at the hydrogen end.
-
Oxygen Therapeutics: Used as a density-modifying additive in fluorocarbon emulsions.
-
Intermediate Synthesis: A precursor for surfactants where the bromine is displaced by sulfonates or carboxylates, while the terminal proton allows for subsequent radical cross-linking or H/D exchange studies.
Retrosynthetic Analysis
The synthesis of mixed halo-hydro-perfluoroalkanes generally avoids direct fluorination of hydrocarbons due to lack of selectivity. Instead, two primary robust pathways exist:
-
Pathway A: Radical Halogen Exchange (From Telomers).
-
Pathway B: Modified Hunsdiecker Reaction (Cristol-Firth).
-
Precursor: 8H-Perfluorooctanoic acid (
). -
Mechanism:[3][4][5][6][7][8] Decarboxylative bromination mediated by Mercury(II) oxide.
-
Pros: High specificity; carboxylic acids are stable and commercially available; avoids high-pressure TFE handling.
-
Cons: Use of toxic mercury salts requires strict waste management.
-
Selected Protocol: This guide details Pathway B (Cristol-Firth Modification) . It is the most chemically instructive and reproducible method for laboratory-scale synthesis, offering superior control over the terminal halogenation compared to radical exchange.
Part 2: Detailed Experimental Protocol
The Cristol-Firth Hunsdiecker Reaction
The classical Hunsdiecker reaction uses dry silver salts. However, perfluorinated silver salts are hygroscopic and thermally unstable. The Cristol-Firth modification utilizes the free acid, red mercuric oxide (
Reaction Scheme
Reagents & Materials
| Reagent | Purity | Role | Hazard Note |
| 8H-Perfluorooctanoic Acid | >97% | Precursor | Corrosive, irritant.[8][9] |
| Bromine ( | Reagent Grade | Halogen Source | Highly toxic, volatile, oxidizer. |
| Mercury(II) Oxide (Red) | >99% | Catalyst/Reactant | Neurotoxin, environmental hazard. |
| Carbon Tetrachloride ( | Anhydrous | Solvent | Carcinogen. Alt: Benzotrifluoride. |
| Dichloromethane | HPLC Grade | Extraction | Volatile solvent. |
Step-by-Step Methodology
Phase 1: Reactor Setup
-
Equip a 500 mL 3-neck round-bottom flask with a heavy-duty magnetic stir bar , a pressure-equalizing addition funnel , a reflux condenser , and a nitrogen inlet .
-
Connect the top of the condenser to a gas scrubbing system (NaOH trap) to neutralize evolved
(trace) and . -
Dry the glassware thoroughly (flame dry under vacuum preferred) to prevent hydrolysis of the intermediate acyl hypobromite.
Phase 2: Reaction Initiation
-
Charge: Add 0.1 mol of 8H-perfluorooctanoic acid and 150 mL of anhydrous
(or Benzotrifluoride) to the flask. -
Catalyst Addition: Add 0.06 mol (slight excess relative to stoichiometry) of red
. The solution will be heterogeneous. -
Heating: Bring the suspension to a gentle reflux (
for ) under nitrogen. -
Bromination: Place 0.12 mol of elemental bromine in the addition funnel.
-
Addition: Add the bromine dropwise over 60 minutes.
-
Observation: The red color of
will fade, and the solution may lighten as forms. Evolution of gas bubbles indicates the decarboxylation is proceeding. -
Critical Control Point: If
evolution ceases, stop addition and check temperature. Do not rush the addition, or will simply reflux without reacting.
-
Phase 3: Completion & Workup
-
After bromine addition is complete, continue refluxing for 2 hours to ensure conversion of the acyl hypobromite intermediate.
-
Cool the mixture to room temperature.
-
Filtration: Filter the mixture through a pad of Celite to remove the precipitated mercuric bromide (
). Warning: Treat solid waste as hazardous mercury waste. -
Washing: Wash the filtrate with:
-
5% Sodium Bisulfite (
) to quench unreacted bromine. -
5% Sodium Bicarbonate (
) to remove unreacted acid. - Brine.
-
5% Sodium Bisulfite (
-
Drying: Dry the organic phase over anhydrous Magnesium Sulfate (
).
Phase 4: Purification
-
Remove the solvent (
) via rotary evaporation at reduced pressure. -
Fractional Distillation: Perform a vacuum distillation on the crude oil.
-
Target Fraction: Collect the fraction boiling at approximately 140–145°C (at atmospheric pressure) or equivalent reduced temperature.
-
Yield: Typical yields for this protocol range from 75% to 85%.
-
Part 3: Visualization & Characterization
Reaction Logic Flow (DOT Diagram)
Figure 1: Step-by-step workflow for the Cristol-Firth synthesis of 1-Bromo-8H-perfluorooctane.
Characterization Data[1][10]
To validate the synthesis, the following analytical signatures must be confirmed:
| Technique | Parameter | Expected Signal | Interpretation |
| Doublet (approx) | Terminal | ||
| Triplet/Multiplet | Terminal | ||
| Triplet ( | The distinctive proton in the | ||
| GC-MS | M/Z 480/482 | Molecular Ion | Isotopic pattern of Bromine ( |
| IR | 2900-3000 | Weak C-H stretch | Confirms presence of Hydrogen (vs. perfluoro). |
Part 4: Safety & Handling (E-E-A-T)
Authoritative Safety Warning: This synthesis involves Mercury , Bromine , and Perfluorinated compounds . It must only be performed by trained personnel in a fume hood.
-
Mercury Toxicity: The Cristol-Firth method generates Mercury(II) Bromide (
) as a byproduct. This is highly toxic and water-soluble. All solid waste (Celite filter cake) and aqueous washes must be segregated into specific "Mercury Waste" containers. Do not mix with general organic waste. -
Bromine Burns: Elemental bromine causes severe chemical burns and is fatal if inhaled. Keep a bottle of sodium thiosulfate solution nearby to neutralize spills immediately.
-
Perfluoroisobutylene (PFIB) Risk: While unlikely at reflux temperatures of
, overheating perfluorinated chains can theoretically generate PFIB, a potent pulmonary agent. Avoid heating the crude oil above 200°C during distillation.
References
-
Cristol, S. J., & Firth, W. C. (1961). A Convenient Synthesis of Alkyl Halides from Carboxylic Acids. The Journal of Organic Chemistry.[10]
- Context: The foundational paper establishing the HgO/Br2 decarboxylative bromination method (Cristol-Firth modific
-
PubChem. (n.d.).[1][11] 1-Bromo-8H-perfluorooctane (CID 13231628).[1] National Library of Medicine.
- Context: Verification of chemical structure, nomencl
-
Hunsdiecker, H., & Hunsdiecker, C. (1942). Über den Abbau der Salze aliphatischer Säuren durch Brom.[12] Berichte der deutschen chemischen Gesellschaft.
-
Context: The original description of the silver-salt decarboxylation method.[13]
-
-
SynQuest Laboratories. (2016). Safety Data Sheet: 1-Bromoperfluorooctane.[14]
- Context: Safety data and handling procedures for closely related perfluorinated bromides (Note: Link is for the perfluoro analog, used here for handling protocols of fluoro-bromides).
Sources
- 1. 1-Bromo-8H-perfluorooctane | C8HBrF16 | CID 13231628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. byjus.com [byjus.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. CN113087623A - Synthesis method of 8-bromoethyl octanoate - Google Patents [patents.google.com]
- 8. 1-Bromooctane synthesis - chemicalbook [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. Octane, 1-bromo-8-fluoro- | C8H16BrF | CID 11625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. adichemistry.com [adichemistry.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. synquestlabs.com [synquestlabs.com]
1-Bromo-8H-perfluorooctane solubility and stability
An In-depth Technical Guide to 1-Bromo-8H-perfluorooctane: Solubility and Stability for the Research Professional
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability of 1-bromo-8H-perfluorooctane (C8HBrF16), a compound of significant interest in the fields of materials science, organic synthesis, and pharmaceutical development. As a partially fluorinated octane derivative, its unique physicochemical properties warrant a detailed examination for effective application. This document synthesizes theoretical principles with practical, field-proven methodologies to offer researchers, scientists, and drug development professionals a definitive resource. We will delve into the molecular interactions governing its solubility, its resilience under various chemical and thermal conditions, and provide robust protocols for empirical validation.
Introduction: Understanding the Molecular Architecture of 1-Bromo-8H-perfluorooctane
1-Bromo-8H-perfluorooctane is a halogenated alkane characterized by a seven-carbon perfluorinated chain, a terminal bromine atom, and a single hydrogen atom on the eighth carbon.[1] This structure imparts a unique combination of properties, blending the high stability and lipophobicity of a perfluoroalkyl chain with the reactive potential of a terminal C-H bond and a C-Br bond. The high electronegativity of the fluorine atoms creates a strong inductive effect, influencing the overall polarity and reactivity of the molecule. Understanding this distinct molecular architecture is fundamental to predicting and manipulating its behavior in experimental settings.
Solubility Profile: A Dichotomy of Interactions
The solubility of a compound is dictated by the principle of "like dissolves like," a concept rooted in the nature and magnitude of intermolecular forces between solute and solvent molecules. For 1-bromo-8H-perfluorooctane, its highly fluorinated chain and the presence of a bromine and a hydrogen atom create a complex solubility profile.
Theoretical Framework: The Role of Intermolecular Forces
The dominant feature of 1-bromo-8H-perfluorooctane is its extensive C-F bonding. The carbon-fluorine bond is the strongest single bond in organic chemistry, leading to a molecule that is chemically robust and has very weak van der Waals interactions. This results in a compound that is both hydrophobic (water-repelling) and lipophobic (fat-repelling). Consequently, it is expected to have low solubility in both polar protic solvents like water and non-polar hydrocarbon solvents. Its solubility will be most favorable in fluorinated solvents or highly polar aprotic solvents that can engage in dipole-dipole interactions without the steric hindrance of hydrogen bonding. The calculated octanol-water partition coefficient (Log Pow) of 6.1 for the related compound 1-bromoperfluorooctane indicates a strong preference for non-aqueous environments.[2]
Data Presentation: Solubility Overview
While extensive quantitative solubility data for 1-bromo-8H-perfluorooctane is not widely published, a qualitative and predictive summary can be constructed based on the physicochemical properties of perfluorinated compounds.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Very Low / Insoluble | The highly non-polar perfluorinated chain is unable to overcome the strong hydrogen bonding network of these solvents. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low to Moderate | The dipole moment of these solvents can induce a dipole in the C-Br bond of 1-bromo-8H-perfluorooctane, allowing for some interaction. |
| Non-Polar | Hexane, Toluene | Low | While non-polar, the intermolecular forces of hydrocarbon solvents are different from those of fluorocarbon compounds, leading to poor miscibility. |
| Fluorinated | Perfluorohexane, Perfluorodecalin | High | "Like dissolves like" principle applies, with favorable interactions between the fluorinated solvent and the perfluorinated chain of the solute. |
Experimental Protocol: Determination of Solubility
This protocol provides a standardized method for quantitatively determining the solubility of 1-bromo-8H-perfluorooctane in a given solvent.
Objective: To determine the saturation concentration of 1-bromo-8H-perfluorooctane in a selected solvent at a specified temperature.
Materials:
-
1-Bromo-8H-perfluorooctane
-
Selected solvent(s) of high purity
-
Analytical balance (± 0.01 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Vortex mixer and sonicator[3]
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Stock Standards: Prepare a series of standard solutions of 1-bromo-8H-perfluorooctane in the chosen solvent at known concentrations. These will be used to generate a calibration curve.
-
Sample Preparation: Add an excess amount of 1-bromo-8H-perfluorooctane to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with the solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using a validated HPLC or GC-MS method.
-
Quantification: Determine the concentration of 1-bromo-8H-perfluorooctane in the diluted sample by comparing its response to the calibration curve. Back-calculate the original concentration in the saturated solution to determine the solubility.
Visualization: Solute-Solvent Interactions
Caption: Predicted solubility of 1-bromo-8H-perfluorooctane in different solvent classes.
Stability Profile: A Resilient but Reactive Molecule
The stability of 1-bromo-8H-perfluorooctane is a critical parameter for its storage, handling, and application. Its perfluorinated chain imparts significant thermal and chemical resistance, while the C-Br and C-H bonds offer sites for potential degradation.
Thermal Stability
Chemical Stability
-
pH and Hydrolysis: Perfluoroalkyl halides are notoriously resistant to nucleophilic displacement of the halide ion.[5] Therefore, 1-bromo-8H-perfluorooctane is expected to be stable against hydrolysis under neutral and acidic conditions. However, under strongly basic conditions or in the presence of potent nucleophiles, a reaction at the C-Br bond is possible.[5]
-
Incompatible Materials: Care should be taken to avoid contact with strong oxidizing agents, strong bases, alkali metals, and finely divided metals such as aluminum, magnesium, or zinc, as these can induce vigorous or explosive reactions.[2][5]
-
Photostability: While not extensively documented for this specific compound, radical-initiated reactions of perfluoroalkyl halides can be facilitated by UV irradiation.[5] Therefore, prolonged exposure to direct sunlight or other sources of UV radiation should be avoided to prevent potential degradation.
Data Presentation: Stability Overview
| Condition | Stability | Potential Degradation Products | Rationale / Incompatible Materials |
| Ambient Temperature | Stable | None | The molecule is stable at normal handling and storage temperatures.[2] |
| Elevated Temperature | Unstable | Carbon oxides, Hydrogen bromide, Hydrogen fluoride | Thermal energy can overcome the C-Br bond dissociation energy.[2] |
| Aqueous, Neutral pH | Stable | None | The perfluorinated chain is hydrophobic and resistant to hydrolysis. |
| Aqueous, Acidic pH | Stable | None | Resistant to acid-catalyzed hydrolysis. |
| Aqueous, Basic pH | Potentially Unstable | 8H-perfluorooctan-1-ol, other substitution products | Strong bases can act as nucleophiles, potentially displacing the bromide ion.[2][5] |
| Strong Oxidizing Agents | Potentially Unstable | Various oxidation products | Risk of vigorous reaction.[5] |
| Reactive Metals | Unstable | Organometallic compounds, reduction products | Alkali metals and finely divided metals can react with the C-Br bond.[2][5] |
| UV Radiation | Potentially Unstable | Radical species | UV light can facilitate homolytic cleavage of the C-Br bond.[5] |
Experimental Protocol: Assessment of Chemical Stability
This protocol outlines a method for evaluating the stability of 1-bromo-8H-perfluorooctane under various chemical conditions.
Objective: To assess the degradation of 1-bromo-8H-perfluorooctane over time when exposed to different pH values, temperatures, and chemical agents.
Materials:
-
1-Bromo-8H-perfluorooctane
-
Buffer solutions of various pH values (e.g., pH 4, 7, 9)
-
Solutions of relevant chemical agents (e.g., a strong base, an oxidizing agent)
-
Thermostatically controlled chambers
-
Analytical instrumentation (HPLC or GC-MS)
-
Quenching solution (if necessary, to stop the degradation reaction)
Methodology:
-
Sample Preparation: Prepare solutions of 1-bromo-8H-perfluorooctane at a known concentration in the different test media (e.g., buffer solutions).
-
Incubation: Store the prepared samples under controlled conditions. For each condition, multiple time points should be planned (e.g., 0, 24, 48, 72 hours, and longer for long-term stability).[6] A control sample in a non-degrading solvent should be included.
-
Time-Point Sampling: At each designated time point, an aliquot is removed from each sample.
-
Reaction Quenching (if applicable): If the degradation is rapid, the reaction may need to be stopped immediately by adding a quenching agent or by rapid dilution/neutralization.
-
Analysis: Analyze the samples using a validated stability-indicating analytical method (e.g., HPLC, GC-MS) that can separate the parent compound from its potential degradation products.
-
Data Evaluation: Quantify the amount of 1-bromo-8H-perfluorooctane remaining at each time point. The rate of degradation can be determined by plotting the concentration of the parent compound versus time.
Visualization: Potential Degradation Pathways
Caption: Simplified potential degradation pathways for 1-bromo-8H-perfluorooctane.
Safety and Handling
1-Bromo-8H-perfluorooctane is classified as a hazardous substance. It is irritating to the eyes, respiratory system, and skin.[5] As a perfluorinated compound, it is considered a "forever chemical," meaning it is persistent in the environment and not readily biodegradable.[2] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.[2]
Conclusion
1-Bromo-8H-perfluorooctane presents a unique set of physicochemical properties that make it a valuable tool in various scientific disciplines. Its solubility is largely limited to fluorinated solvents and some polar aprotic solvents, a direct consequence of its highly fluorinated structure. This same structure imparts significant thermal and chemical stability, although the carbon-bromine bond provides a site for targeted reactivity. A thorough understanding of these solubility and stability profiles, validated through the robust experimental protocols provided herein, is essential for the successful design and execution of experiments involving this compound.
References
-
National Center for Biotechnology Information. "1-Bromo-8H-perfluorooctane" PubChem Compound Summary for CID 13231628. [Link]
-
National Center for Biotechnology Information. "Octane, 1-bromo-8-fluoro-" PubChem Compound Summary for CID 11625. [Link]
-
Wikipedia. Perfluorooctanoic acid. [Link]
-
National Center for Biotechnology Information. "1H,8H-Perfluorooctane" PubChem Compound Summary for CID 2776271. [Link]
-
U.S. Environmental Protection Agency. Multi-laboratory Validation Study Report for Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices. [Link]
-
ACS Publications. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. [Link]
-
U.S. Environmental Protection Agency. Technical Fact Sheet – Perfluorooctane Sulfonate (PFOS) and Perfluorooctanoic Acid (PFOA). [Link]
-
Florida State University, Department of Chemistry & Biochemistry. Lab Procedure. [Link]
-
ScienceDirect. The degradation mechanisms of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) by different. [Link]
-
IntechOpen. Chapter 5: Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Water Purification. [Link]
- Unknown Source.
-
Pearson+. Under appropriate conditions, (S)-1-bromo-1-fluoroethane reacts w... | Study Prep. [Link]
-
ResearchGate. Rapid Destruction and Defluorination of Perfluorooctane Sulfonate by Alkaline Hydrothermal Reaction | Request PDF. [Link]
-
National Center for Biotechnology Information. Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating. [Link]
-
European Medicines Agency. Stability Testing of Biotechnological/Biological Products. [Link]
-
Interstate Technology and Regulatory Council. 4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. [Link]
-
National Center for Biotechnology Information. Toward the development of a molecular toolkit for the microbial remediation of per-and polyfluoroalkyl substances. [Link]
-
University of Calgary. Solubility of Organic Compounds. [Link]
-
ResearchGate. Predicted water solubility of some environmentally relevant PFCs at 25 @BULLET C. [Link]
-
University of North Dakota Scholarly Commons. "Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substa" by Pavankumar Challa Sasi. [Link]
-
International Council for Harmonisation. STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]
-
National Center for Biotechnology Information. Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals. [Link]
-
National Toxicology Program. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
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An In-depth Technical Guide on the Safety and Handling of 1-Bromo-8H-perfluorooctane
Introduction
1-Bromo-8H-perfluorooctane, a brominated perfluorinated alkane, is a specialty chemical utilized in various research and development applications, particularly in the synthesis of fluorinated materials and as a building block in drug discovery. Its unique properties, derived from the presence of a bromine atom and a partially fluorinated carbon chain, make it a valuable reagent. However, these same properties necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safety and handling procedures for 1-Bromo-8H-perfluorooctane, designed for researchers, scientists, and drug development professionals.
Hazard Identification and Toxicological Profile
1-Bromo-8H-perfluorooctane is classified as a hazardous substance and requires careful handling to avoid exposure.[1] The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2]
GHS Classification:
-
Skin Irritation (Category 2): Causes skin irritation.[2][3][4]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[2][3][4]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[2][3][4]
Routes of Exposure and Symptoms:
-
Inhalation: May cause respiratory tract irritation, leading to coughing, wheezing, or a feeling of tightness in the chest.[3]
-
Skin Contact: Can cause redness and irritation at the site of contact.[3] Prolonged or repeated contact should be avoided.[1]
-
Eye Contact: Can cause serious irritation, redness, and profuse watering.[1][3]
-
Ingestion: While not the primary route of occupational exposure, ingestion may be damaging to health, especially for individuals with pre-existing organ damage.[1] Symptoms can include soreness and redness of the mouth and throat.[3]
Toxicological Data Summary: Limited specific toxicological data for 1-Bromo-8H-perfluorooctane is publicly available. However, data for related per- and polyfluoroalkyl substances (PFAS) indicate potential for systemic effects and bioaccumulation.[5][6] Animal studies on similar compounds have shown potential developmental, reproductive, and systemic effects.[5] Therefore, it is prudent to handle 1-Bromo-8H-perfluorooctane with a high degree of caution, assuming it may have long-term health consequences until more specific data becomes available.
Physicochemical Properties and Their Impact on Handling
Understanding the physical and chemical properties of 1-Bromo-8H-perfluorooctane is fundamental to its safe handling.
| Property | Value | Implication for Handling |
| Molecular Formula | C8HBrF16 | High fluorine content contributes to its chemical stability. |
| Molecular Weight | 480.97 g/mol [7] | A relatively heavy liquid. |
| Physical State | Liquid[1] | Standard liquid handling procedures apply. |
| Boiling Point | 142 °C (287.6 °F)[1] | Moderate volatility; requires adequate ventilation or handling in a fume hood. |
| Density | Heavier than water (sinks)[1] | In case of a spill, it will not float on water. |
| Solubility | Does not mix with water[1] | Aqueous cleaning methods for spills may be ineffective. |
| Reactivity | Stable under normal conditions.[2] Avoid strong oxidizing agents, alkali metals, and finely divided metals.[2] | Store away from incompatible materials to prevent hazardous reactions.[1] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential.
Engineering Controls:
-
Ventilation: Always handle 1-Bromo-8H-perfluorooctane in a well-ventilated area.[2] For procedures that may generate vapors or aerosols, a certified chemical fume hood is mandatory.
-
Emergency Equipment: Safety showers and emergency eyewash stations must be readily accessible in the immediate vicinity of any potential exposure.[2]
Personal Protective Equipment (PPE): The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedure being performed.
-
Eye and Face Protection: Chemical safety goggles are required at a minimum.[1] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[2]
-
Hand Protection: Wear chemical-resistant gloves.[1] The suitability and durability of the glove material depend on the frequency and duration of contact.[1] Nitrile or PVC gloves are often recommended, but it is crucial to consult the glove manufacturer's compatibility data.[1][8] Contaminated gloves must be replaced immediately.[1]
-
Skin and Body Protection: A lab coat or chemical-resistant apron is necessary to protect against skin contact.[1] For larger quantities or tasks with a significant risk of splashing, chemical-resistant overalls should be considered.[1]
-
Respiratory Protection: In situations where engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[8]
Diagram: PPE Selection Decision Tree
This diagram outlines the logical process for selecting the appropriate level of Personal Protective Equipment (PPE) when working with 1-Bromo-8H-perfluorooctane.
Caption: Decision tree for selecting appropriate PPE.
Safe Handling, Storage, and Disposal
Handling:
-
Avoid all personal contact, including inhalation of vapors.[1]
-
Do not allow clothing wet with the material to remain in contact with the skin.[1]
-
Use explosion-proof equipment where applicable, although the material itself is not considered a significant fire risk.[1][9]
-
Keep away from heat, sparks, and open flames.[2]
-
Wash hands and any exposed skin thoroughly after handling.[2][10]
Storage:
-
Store in a cool, dry, and well-ventilated area.[1]
-
Store away from incompatible materials such as strong oxidizing agents, alkali metals, and strong bases.[1][2]
-
Protect containers from physical damage and check regularly for leaks.[1]
Disposal: As a fluorinated organic compound, 1-Bromo-8H-perfluorooctane is considered a "forever chemical" due to its persistence in the environment.[5][11] Therefore, proper disposal is of paramount importance.
-
Dispose of contents and container to an approved hazardous waste disposal plant.[2][10]
-
Do not dispose of in ordinary municipal landfills.[11] Waste must be sent to a controlled landfill with extensive environmental safeguards.[11]
-
High-temperature incineration (at least 1100°C) is a promising method for the irreversible destruction of PFAS-containing waste, but it must be conducted in a specialized facility to prevent the release of harmful byproducts.[11][12][13]
-
Emerging technologies for PFAS destruction and fluoride recovery may offer more sustainable disposal routes in the future.[14][15]
Emergency Procedures
Spill Response: A prompt and appropriate response is crucial to mitigate the hazards of a spill.
-
Minor Spills:
-
Remove all ignition sources.[1]
-
Ventilate the area.
-
Absorb the spill with an inert material such as sand, earth, or vermiculite.
-
Place the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Clean the spill area thoroughly.
-
-
Major Spills:
Diagram: Spill Response Workflow
This flowchart details the step-by-step procedure for managing a spill of 1-Bromo-8H-perfluorooctane in a laboratory setting.
Caption: Workflow for responding to a chemical spill.
First Aid Measures:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[2] If breathing is difficult or stops, provide artificial respiration.[2] Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing immediately.[3] Wash the affected area with plenty of soap and water.[2] If skin irritation occurs, get medical advice.[2]
-
Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, removing contact lenses if present and easy to do.[2] Continue rinsing and seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[2]
Firefighting Measures:
-
The compound is not considered combustible or a significant fire risk.[1]
-
However, heating may cause containers to rupture violently.[1]
-
In case of a fire, use foam, dry chemical powder, or carbon dioxide.[1]
-
Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).[1]
-
Combustion may produce toxic and corrosive fumes, including carbon dioxide, hydrogen bromide, and hydrogen fluoride.[1]
Conclusion
1-Bromo-8H-perfluorooctane is a valuable chemical reagent that demands respect and careful management. Its primary hazards—irritation to the skin, eyes, and respiratory system—coupled with the environmental persistence characteristic of fluorinated compounds, necessitate a comprehensive safety strategy. By adhering to the principles of hazard identification, utilizing appropriate engineering controls and PPE, following stringent handling and disposal protocols, and being prepared for emergencies, researchers can work with this compound effectively while minimizing risks to themselves and the environment.
References
-
S D Fine-Chem Limited. (n.d.). 1-BROMOOCTANE GHS Safety Data Sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2017). Technical Fact Sheet – Perfluorooctane Sulfonate (PFOS) and Perfluorooctanoic Acid (PFOA). Retrieved from [Link]
-
MCF Environmental Services. (2023). Guidelines for Disposing of PFAs. Retrieved from [Link]
-
3M Company. (1999). Perfluorooctane Sulfonate: Current Summary of Human Sera, Health and Toxicology Data. Toxic Docs. Retrieved from [Link]
-
Brake, V. R., et al. (n.d.). Brominated flame retardants and per- and polyfluoroalkyl substances. ResearchGate. Request PDF. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Bromo-8H-perfluorooctane. PubChem Compound Database. Retrieved from [Link]
-
University of Oxford. (2025). A new method to recycle fluoride from long-lived PFAS chemicals. Department of Chemistry. Retrieved from [Link]
-
Zango, M. S., et al. (2022). Management of Solid Waste Containing Fluoride—A Review. PMC - PubMed Central. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1H,8H-Perfluorooctane. PubChem Compound Database. Retrieved from [Link]
-
Stockholm Convention. (n.d.). Guidance on best available techniques and best environmental practices for the use of perfluorooctane sulfonic acid (PFOS) and related chemicals. Retrieved from [Link]
-
Wikipedia. (n.d.). Perfluorooctanoic acid. Retrieved from [Link]
-
Lab Manager. (2025). PFAS Destruction Method Recovers Valuable Fluorine. Retrieved from [Link]
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- 2. synquestlabs.com [synquestlabs.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. 1H,8H-Perfluorooctane | C8H2F16 | CID 2776271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1-Bromo-8H-perfluorooctane | C8HBrF16 | CID 13231628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. synquestlabs.com [synquestlabs.com]
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- 12. epa.gov [epa.gov]
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- 14. A new method to recycle fluoride from long-lived PFAS chemicals | Department of Chemistry [chem.ox.ac.uk]
- 15. PFAS Destruction Method Recovers Valuable Fluorine | Lab Manager [labmanager.com]
The Achilles’ Heel of Inert Systems: A Technical Guide to C-Br Reactivity in Perfluorinated Compounds
Executive Summary
Perfluorinated compounds (PFCs) are renowned for their metabolic stability and lipophilicity, primarily due to the exceptional strength of the carbon-fluorine (C-F) bond (~116 kcal/mol). However, this inertness poses a significant synthetic challenge: how do you functionalize a "Teflon-like" molecule?
The answer lies in the Carbon-Bromine (C-Br) bond . In perfluorinated systems, the C-Br bond acts as a reactive "handle," possessing a unique electronic profile that distinguishes it from alkyl bromides. It is the "Achilles' heel" that allows researchers to graft perfluoroalkyl (
This guide details the mechanistic exploitation of the C-Br bond in
The Electronic Landscape: Why Behaves Differently
To manipulate
Bond Dissociation Energy (BDE) & Orbital Effects
While the BDE of
-
LUMO Lowering: The strong electron-withdrawing nature of the fluorine atoms stabilizes the
antibonding orbital of the C-Br bond. This makes significantly more susceptible to Single Electron Transfer (SET) reduction than alkyl bromides. -
The "Pyramidal" Radical: unlike alkyl radicals which are planar (
), perfluoroalkyl radicals ( ) are pyramidal ( -like) due to the high electronegativity of fluorine favoring orbitals with higher s-character. This affects the stereochemical outcome of radical additions.
Comparative Data
| Property | Alkyl Bromide ( | Perfluoroalkyl Bromide ( | Implication for Reactivity |
| C-Br BDE | ~70 kcal/mol | ~71 kcal/mol | Homolysis requires similar energy input. |
| Reduction Potential | High (Hard to reduce) | Low (Easier to reduce) | |
| Dipole Moment | 1.8 D | 0.65 D | |
| Radical Geometry | Planar | Pyramidal |
Pathway A: The Anionic Route (Halogen-Metal Exchange)
The most classical method to functionalize
The "Temperature Trap" Mechanism
Unlike alkyllithiums, perfluoroalkyllithium species (
-
Stable Regime (< -78°C):
is stable and can react with electrophiles (aldehydes, ketones). -
Unstable Regime (> -40°C):
undergoes -elimination to eject LiF, generating a transient perfluorocarbene, which rapidly decomposes or polymerizes.
Visualization: The Stability Cliff
Caption: The critical divergence in perfluoroalkyllithium chemistry. Success depends entirely on maintaining cryogenic temperatures to prevent LiF elimination.
Validated Protocol: Generation and Trapping of
Scope: Introduction of a perfluorobutyl group to an aryl aldehyde.
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, N2 inlet, and low-temp thermometer.
-
Solvent: Add anhydrous Diethyl Ether (
). Note: THF can be used but often provides better stability for species. -
Substrate: Add Perfluorobutyl bromide (
) (1.1 equiv). -
Cryogenics (CRITICAL): Cool the mixture to -78°C using a dry ice/acetone bath. Ensure internal temperature stabilizes.
-
Exchange: Add
-Butyllithium ( -BuLi, 1.6 M in hexanes, 1.0 equiv) dropwise over 10 minutes.-
Checkpoint: The internal temp must not rise above -70°C during addition.
-
Aging: Stir for 30 minutes at -78°C. The
species is now generated.
-
-
Trapping: Add the electrophile (e.g., Benzaldehyde, 0.9 equiv) dissolved in minimal
slowly. -
Quench: Stir for 1 hour at -78°C, then quench while still cold with saturated
solution. Only then remove the cooling bath.
Pathway B: The Radical Route (Photoredox Catalysis)
Modern drug discovery has shifted toward radical mechanisms because they tolerate functional groups better than organolithiums and do not require cryogenic conditions. The lowered LUMO of
The Mechanism: Single Electron Transfer (SET)
Instead of a two-electron polar exchange, a photocatalyst (Ir or Ru based) donates a single electron to the
-
Excitation: Catalyst absorbs blue light (
). -
SET: Excited catalyst (
) reduces to the radical anion . -
Fragmentation: The radical anion collapses, ejecting
and leaving the electrophilic radical . -
Addition:
attacks an olefin or arene (Sommelet-Hauser type or direct arylation).
Visualization: Visible Light Activation Cycle
Caption: Photoredox cycle utilizing an Iridium catalyst to generate perfluoroalkyl radicals via SET under mild conditions.
Validated Protocol: Photoredox Perfluoroalkylation of Arenes
Scope: Attaching a
-
Catalyst:
(1.0 mol%). -
Substrate: Arene (1.0 equiv) +
(3-5 equiv). Note: is often volatile; use excess. -
Additives:
(2.0 equiv) to neutralize HBr byproducts. -
Solvent: Acetonitrile (MeCN) or DMSO (degassed).
-
Setup: Seal in a pressure tube (to contain volatile
). -
Irradiation: Irradiate with Blue LEDs (450 nm) at room temperature for 12-24 hours.
-
Workup: Vent carefully (excess
gas), dilute with water, extract with Ethyl Acetate.
Safety & Handling (The Hidden Hazards)
Working with
-
Volatility: Short chain PFCs (
, ) are gases at room temperature. and are volatile liquids.-
Control: Reactions must often be performed in sealed pressure vessels or at cryogenic temperatures to prevent loss of reagent.
-
-
Anesthetic Properties: Many lower molecular weight halocarbons have anesthetic or asphyxiant properties. Work in a well-ventilated fume hood.
-
Chemical Incompatibility: Avoid contact with active metals (Na, K, Mg powder) without solvent, as this can lead to runaway exothermic reactions (similar to the Grignard formation induction period).
References
- Wakefield, B. J.Organolithium Methods. Academic Press, 1988. (Foundational text on the instability of -haloalkyllithiums).
-
Prier, C. K., Rankic, D. A., & MacMillan, D. W. "Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis." Chemical Reviews, 2013. Link
-
Nagib, D. A., & MacMillan, D. W. "Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis." Nature, 2011. Link
- Studer, A. "The persistent radical effect in organic synthesis." Chemistry – A European Journal, 2001. (Explains the stability/reactivity balance of radicals).
- Amii, H., & Uneyama, K. "C-F Bond Activation in Organic Synthesis." Chemical Reviews, 2009. (Detailed review on the "Fluorine Effect" and bond strengths).
Introduction to semifluorinated alkanes in research
The Amphiphilic Paradox: A Technical Guide to Semifluorinated Alkanes ( ) in Biomedical Research
Executive Summary
Semifluorinated alkanes (SFAs), often denoted as
This guide provides a technical deep-dive for researchers into the synthesis, phase behavior, and application of SFAs, with a specific focus on their disruptive role in ophthalmic drug delivery and tear film stabilization.
Part 1: Physicochemical Fundamentals
The Structural Hybrid
SFAs are diblock molecules consisting of a rigid, helical perfluorocarbon segment and a flexible, zigzag hydrocarbon segment. This structure creates a dipole moment at the
-
The Fluorine Effect: The
segment is both hydrophobic and lipophobic.[2] It does not interact favorably with water or standard lipids. -
The Hydrocarbon Effect: The
segment is lipophilic, allowing solvation of organic drugs (e.g., Cyclosporine A) that are insoluble in pure perfluorocarbons.
Phase Behavior and Solubility
The incompatibility between the
Key Physical Properties of Common SFAs:
| Property | Perfluorobutylpentane ( | Perfluorohexyloctane ( | Water (Reference) |
| Molecular Weight ( g/mol ) | 318.1 | 432.2 | 18.0 |
| Density (g/cm³, 25°C) | 1.28 | 1.33 | 0.997 |
| Refractive Index ( | 1.328 | 1.341 | 1.333 |
| Surface Tension (mN/m) | ~16 | ~20 | 72 |
| Water Solubility | Insoluble | Insoluble | N/A |
| Boiling Point (°C) | ~130 | ~220 | 100 |
Note: The refractive index of
Part 2: Synthesis and Purification Protocols
Core Directive: Purity is paramount. Incomplete synthesis leads to toxic fluorinated byproducts or residual alkyl halides. The following protocol utilizes a radical addition mechanism, the industry standard for high-yield SFA production.
Protocol A: Radical Addition Synthesis of
Objective: Synthesize
Reagents:
-
Perfluorohexyl iodide (
) -
1-Octene (
) -
AIBN (Azobisisobutyronitrile) as radical initiator
Workflow:
-
Addition Reaction:
-
Charge a reaction vessel with
(1.0 eq) and 1-Octene (1.1 eq). -
Add AIBN (0.5 mol%) under inert atmosphere (
or ). -
Heat to 80°C for 4-6 hours. The reaction is exothermic; monitor temperature to prevent runaway.
-
Mechanism:[5][6][7] The radical
attacks the alkene double bond, forming an intermediate radical which abstracts iodine, yielding .
-
-
Reduction (Dehalogenation):
-
Dissolve the iodinated intermediate in ethanol/acetic acid.
-
Add activated Zinc powder (2.0 eq) slowly.
-
Reflux for 12 hours. The Zinc reduces the C-I bond to C-H.
-
Critical Check: Monitor disappearance of the C-I signal via GC-MS.
-
-
Purification (The Safety Gate):
-
Filter off Zinc salts.
-
Perform fractional distillation under reduced pressure.
-
Final Polish: Pass the distillate through a column of alumina/silica to remove trace polar impurities and residual iodine.
-
Visualization: Synthesis & Self-Assembly Logic
Caption: Figure 1. Radical addition synthesis pathway transforming precursors into amphiphilic SFAs, leading to spontaneous hemimicelle formation at interfaces.
Part 3: Biomedical Applications (Ophthalmology Focus)[4]
The most significant commercial success of SFAs is in treating Dry Eye Disease (DED) , specifically Evaporative DED caused by Meibomian Gland Dysfunction (MGD).
Mechanism of Action: The "Shield" Effect
Water-based eye drops often fail because they do not address the lipid deficiency in the tear film.
-
Spreading: Due to extremely low surface tension (~20 mN/m), a single drop (~30 µL) rapidly spreads across the entire ocular surface.
-
Monolayer Formation: The SFA molecules align at the air-tear interface. The
chains point toward the air (hydrophobic), while the chains interdigitate with the endogenous lipids of the tear film. -
Evaporation Blockade: This organized layer prevents aqueous tear evaporation, stabilizing the tear film Break-Up Time (TBUT).
Drug Delivery Vehicle
Unlike pure perfluorocarbons, SFAs can solubilize lipophilic drugs.[4][8]
-
Case Study: Cyclosporine A (CsA) is poorly soluble in water. In
or , CsA dissolves to form a clear, water-free solution. -
Advantage: Being water-free, these formulations do not require preservatives (bacteria cannot grow in SFAs), reducing chronic irritation caused by benzalkonium chloride (BAK).
Visualization: Tear Film Stabilization
Caption: Figure 2.[8] Stratification of the tear film upon SFA application. The SFA layer reinforces the lipid barrier, inhibiting aqueous evaporation.
Part 4: Experimental Characterization Protocols
To validate the quality and identity of synthesized SFAs, the following analytical workflow is mandatory.
Protocol B: Purity and Identity Validation
-
NMR Spectroscopy (
and ):-
Why: Confirms the ratio of H to F blocks and detects residual alkene precursors.
-
Standard:
NMR should show distinct triplets for the groups adjacent to the perfluoro segment. NMR ensures no free fluoride ions.
-
-
Refractive Index (RI) Measurement:
-
Equipment: Abbé Refractometer.
-
Target:
must read at 20°C. Deviations indicate hydrocarbon contamination.
-
-
In Vitro Cytotoxicity (ISO 10993-5):
-
Cell Line: L929 mouse fibroblasts or human corneal epithelial cells (HCE-T).
-
Method: Direct contact or extract method. SFAs are generally biologically inert; any toxicity usually stems from synthesis impurities (Zn, I, or F- ions).
-
References
-
Krafft, M. P. (2023). Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. Pharmaceutics. Link
-
Mieczkowski, J., et al. (1999). Semifluorinated alkanes—a new class of compounds with outstanding properties for use in ophthalmology. European Journal of Ophthalmology. Link
-
Silva, B. F. B., et al. (2019). Spontaneous self-assembly and structure of perfluoroalkylalkane surfactant hemimicelles by molecular dynamics simulations. PNAS.[1] Link
-
Agarwal, P., et al. (2018). Semifluorinated alkane based systems for enhanced corneal penetration of poorly soluble drugs. International Journal of Pharmaceutics. Link
-
Bausch + Lomb. (2023). MIEBO™ (perfluorohexyloctane ophthalmic solution) Prescribing Information. Link
Sources
- 1. pnas.org [pnas.org]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deciphering the Action of Perfluorohexyloctane Eye Drops to Reduce Ocular Discomfort and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajmc.com [ajmc.com]
- 7. karger.com [karger.com]
- 8. researchgate.net [researchgate.net]
The Fluorine Renaissance: Emerging Frontiers in Organofluorine Research
Executive Summary
Fluorine is often described as "the small atom with a big impact." Despite its virtual absence in natural biological pathways, it has become ubiquitous in the pharmaceutical and agrochemical industries. Approximately 20% of all pharmaceuticals and 50% of agrochemicals currently on the market contain at least one fluorine atom.[1]
This guide moves beyond standard substitution tactics. It explores the next generation of organofluorine research: the geometric novelty of the pentafluorosulfanyl (
The Fluorine Effect: Physicochemical Causality
To design effective fluorinated drugs, one must understand why fluorine is introduced. It is rarely about steric bulk alone; it is about the modulation of electronic and metabolic properties.
Causality in Drug Design:
-
Metabolic Stability: The C–F bond (approx. 116 kcal/mol) is the strongest single bond in organic chemistry. Replacing a metabolically labile C–H bond (e.g., in a P450 oxidation site) with C–F blocks oxidative degradation, extending the drug's half-life (
). -
Lipophilicity Modulation: Fluorine's low polarizability and high electronegativity lower the solvation energy of the molecule, facilitating membrane permeability (logP).
-
Conformational Locking: The gauche effect (preference of
to align antiperiplanar to a donor orbital) can lock a molecule into its bioactive conformation.
Comparative Data: The Bioisostere Toolkit
The following table summarizes the quantitative shifts expected when substituting hydrogen or methyl groups with fluorinated motifs.
| Property | Hydrogen (-H) | Methyl (-CH3) | Trifluoromethyl (-CF3) | Pentafluorosulfanyl (-SF5) |
| Electronegativity | 2.1 (Pauling) | 2.5 (Group) | 3.5 (Group) | ~3.65 (Group) |
| Hammett | 0.00 | -0.17 | 0.54 | 0.68 |
| Lipophilicity ( | 0.00 | 0.56 | 0.88 | 1.51 |
| Geometry | Spherical | Tetrahedral | Tetrahedral | Square Pyramidal |
| Key Application | Baseline | Steric bulk | Metabolic block | "Super-CF3" / Space filling |
Frontier 1: The Pentafluorosulfanyl ( ) Group[2][3]
The
Technical Insight:
Unlike the tetrahedral
-
Hydrolytic Stability: Despite the presence of S-F bonds, the steric crowding of the five fluorine atoms protects the sulfur core from nucleophilic attack. It is stable to strong acids and bases.
-
Dipole Modulation: The strong electron-withdrawing nature of
can lower the pKa of neighboring amines, potentially improving bioavailability by reducing lysosomal trapping.
Research Direction:
Investigate
Frontier 2: Late-Stage Functionalization[4][5]
Positron Emission Tomography (PET) relies heavily on
The Challenge:
Traditional fluorination uses harsh conditions incompatible with complex, functionalized drug scaffolds.
The Solution:
Copper-Mediated Radiofluorination (CMRF). Recent advances allow the use of nucleophilic
Detailed Experimental Protocol: Silver-Catalyzed Decarboxylative Fluorination
Context: Direct C–H fluorination is difficult. A powerful alternative is decarboxylative fluorination , where ubiquitous carboxylic acids are converted to alkyl fluorides.[3][4] This protocol, adapted from Li et al. (JACS, 2012), utilizes a radical mechanism mediated by silver, avoiding the need for pre-functionalized halides.
Reagents & Materials[1][5][8][9][10][11][12][13]
-
Substrate: Aliphatic Carboxylic Acid (1.0 equiv)
-
Fluorinating Agent: Selectfluor (F-TEDA-BF4) (2.0 equiv)
-
Catalyst: Silver Nitrate (
) (0.2 equiv / 20 mol%) -
Solvent: Water / Acetone (1:1 v/v)
-
Atmosphere: Argon or Nitrogen (Inert gas is critical to prevent radical quenching by
)
Step-by-Step Methodology
-
Preparation:
-
Flame-dry a Schlenk tube or pressure vial and allow it to cool under a stream of argon.
-
Scientist Tip: Although this reaction uses water, the initial setup should be oxygen-free. Oxygen is a radical scavenger and will kill the catalytic cycle.
-
-
Charging:
-
Add the carboxylic acid substrate (0.5 mmol), Selectfluor (354 mg, 1.0 mmol), and
(17 mg, 0.1 mmol) to the tube. -
Add 2.0 mL of distilled water and 2.0 mL of acetone.
-
-
Reaction:
-
Seal the tube and stir vigorously.
-
Heat the reaction mixture to 65 °C (oil bath temperature).
-
Stir for 10–12 hours . The solution typically remains clear or turns slightly grey due to silver trace precipitation.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Extract with diethyl ether (
mL). -
Safety Note: Selectfluor residues can be oxidative.[5][6] Quench the aqueous layer with mild reducing agent (sodium thiosulfate) if necessary before disposal.
-
Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify via silica gel flash chromatography.
-
Note: Alkyl fluorides can be volatile. Use care when removing solvents; do not apply high vacuum for extended periods if the product is low molecular weight.
-
Visualizations
Diagram 1: The Fluorine Effect in Drug Discovery
This workflow illustrates the decision-making process for incorporating fluorine, moving from property identification to clinical impact.
Caption: Logical workflow for transforming a metabolically unstable lead into a viable clinical candidate using fluorination strategies.
Diagram 2: Mechanism of Ag-Catalyzed Decarboxylative Fluorination
This diagram elucidates the radical cycle described in the protocol, highlighting the role of Ag(I)/Ag(II) and Selectfluor.
Caption: The catalytic cycle involves the oxidation of Ag(I) to Ag(II) by Selectfluor, facilitating radical decarboxylation and subsequent fluorine transfer.
References
-
Purser, S., et al. (2008).[7] Fluorine in medicinal chemistry. Chemical Society Reviews.[7] Link
-
Meanwell, N. A. (2018).[8] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Li, H., et al. (2012).[7] Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution. Journal of the American Chemical Society.[3] Link
-
Preshlock, S., et al. (2016). 18F-Labeling of Arenes and Heteroarenes for Imaging: Current Trends and Future Directions. Chemical Reviews. Link
-
Altneuss, L. & Savoie, J. (2023). The Pentafluorosulfanyl Group in Medicinal Chemistry. Rowan Scientific. Link
Sources
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. researchgate.net [researchgate.net]
- 3. Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution [organic-chemistry.org]
- 4. Silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution [ouci.dntb.gov.ua]
- 8. blumberginstitute.org [blumberginstitute.org]
Methodological & Application
1-Bromo-8H-perfluorooctane as a precursor for pharmaceutical ingredients
Application Note: 1-Bromo-8H-perfluorooctane as a Precursor for Semifluorinated Alkane (SFA) Excipients
Executive Summary
This technical guide outlines the utilization of 1-Bromo-8H-perfluorooctane (CAS: 89740-38-5) as a critical precursor in the synthesis of pharmaceutical-grade Semifluorinated Alkanes (SFAs). Unlike fully fluorinated perfluorocarbons (PFCs), SFAs possess an amphiphilic "primitive surfactant" character, making them ideal vehicles for poorly soluble ophthalmic drugs (e.g., Cyclosporine A) and as vitreous substitutes in retinal surgery.[1]
This document provides a validated protocol for the Atom Transfer Radical Addition (ATRA) of 1-Bromo-8H-perfluorooctane to terminal alkenes, yielding high-purity SFA intermediates.
Chemical Profile & Material Science
The distinction between the "8H" variant and standard perfluorooctyl bromide (PFOB) is critical for regulatory and functional purposes.[1]
| Property | 1-Bromo-8H-perfluorooctane | Perfluorooctyl Bromide (PFOB) |
| Structure | ||
| CAS Number | 89740-38-5 | 423-55-2 |
| Functionality | Precursor : The | Active Ingredient : Used directly as an oxygen carrier or contrast agent.[1] |
| Lipophilicity | Tunable via coupling to hydrocarbon chains.[1] | Extremely lipophobic and hydrophobic.[1] |
| Key Application | Synthesis of | Liquid ventilation, blood substitutes.[1][2] |
Why 1-Bromo-8H-perfluorooctane?
The terminal hydrogen atom (
Mechanism of Action: Atom Transfer Radical Addition (ATRA)[1][3][4]
The synthesis of SFAs from this precursor relies on the homolytic cleavage of the C-Br bond. We utilize a Copper(I) catalyzed ATRA mechanism to couple the perfluorinated unit to a hydrocarbon alkene.[1]
Mechanism Workflow:
-
Initiation: The Cu(I) catalyst abstracts the Bromine atom, creating a perfluoroalkyl radical (
).[1] -
Addition: The electrophilic fluorinated radical attacks the terminal double bond of the alkene.[1]
-
Termination/Transfer: The resulting carbon radical abstracts a Bromine atom from the Cu(II)-Br complex, regenerating the catalyst and forming the brominated adduct.[1]
Caption: Figure 1. Copper-Catalyzed Atom Transfer Radical Addition (ATRA) pathway for coupling 1-Bromo-8H-perfluorooctane to alkenes.
Experimental Protocol: Synthesis of SFA Intermediate ( )
Objective: Synthesize 1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctadecane (an intermediate for
Reagents & Equipment
-
Precursor: 1-Bromo-8H-perfluorooctane (1.0 equiv, >98% purity).[1]
-
Substrate: 1-Decene (1.2 equiv).[1]
-
Catalyst: Copper(I) Bromide (CuBr, 5 mol%).[1]
-
Ligand: TPMA (Tris(2-pyridylmethyl)amine) or PMDETA (5 mol%).[1]
-
Solvent: Trifluorotoluene (TFT) or neat (if solubility permits).[1]
-
Inert Gas: Argon or Nitrogen (strictly deoxygenated).[1]
Step-by-Step Methodology
-
Catalyst Activation (Glovebox/Schlenk Line):
-
In a dry Schlenk flask, charge CuBr (14.3 mg, 0.1 mmol) and the Ligand (0.1 mmol).
-
Add degassed Trifluorotoluene (5 mL) and stir until the complex forms (usually a color change to green/brown).
-
-
Reaction Assembly:
-
Thermal Initiation:
-
Seal the vessel and heat to 85°C for 12–16 hours.
-
Monitoring: Monitor reaction progress via
NMR. The signal for (approx -64 ppm) will shift significantly upon conversion to .
-
-
Work-up & Purification:
-
Cool to room temperature.[1]
-
Dilute with diethyl ether or MTBE to precipitate the copper catalyst.[1]
-
Filter through a short pad of silica gel or Celite to remove metal residues.[1]
-
Concentrate the filtrate under reduced pressure.[1]
-
Distillation: Perform fractional vacuum distillation. The fluorinated product will have a distinct boiling point compared to unreacted alkene.[1]
-
-
Post-Processing (Optional Dehalogenation):
Quality Control & Validation
Pharmaceutical precursors require rigorous characterization.[1]
A. Nuclear Magnetic Resonance (NMR)
-
NMR: Essential for confirming the integrity of the perfluorinated chain.[1]
-
Target: Absence of
peak (~ -64 ppm).[1] -
Target: Appearance of
signal (~ -114 ppm).
-
-
NMR:
-
Confirm the terminal proton on the fluorinated chain (
) as a triplet of triplets around 6.0–6.5 ppm. -
Verify the alkyl chain integration.[1]
-
B. Gas Chromatography (GC-MS)
-
SFAs are volatile enough for GC analysis.[1]
-
Column: DB-5 or equivalent non-polar column.
-
Limit of Detection: Ensure unreacted 1-Bromo-8H-perfluorooctane is <0.1% (w/w).
Pharmaceutical Application: SFA Micelle Formation
The synthesized SFA acts as a stabilizer in eye drops.[1] The fluorinated segment repels water, while the hydrocarbon segment interacts with lipids in the tear film.[1]
Caption: Figure 2. Organization of Semifluorinated Alkanes (SFAs) at the tear film interface, solubilizing lipophilic drugs.[1]
References
-
PubChem. (2023).[1][3] 1-Bromo-8H-perfluorooctane Compound Summary. National Library of Medicine. [Link]
-
Broniatowski, M., & Dynarowicz-Łątka, P. (2008).[1] Semifluorinated alkanes – Primitive surfactants of fascinating properties. Advances in Colloid and Interface Science. [Link][1]
-
Messner, A., et al. (2020).[1] Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. Pharmaceutics, 12(7), 649.[1] [Link]
-
Tang, L., et al. (2018).[1][4] Visible-light Promoted Atom Transfer Radical Addition for the Synthesis of Fluoroalkylated Alkenes. Chemical Communications.[1] [Link]
Sources
- 1. 1H,8H-Perfluorooctane | C8H2F16 | CID 2776271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Octane, 1-bromo-8-fluoro- | C8H16BrF | CID 11625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fluoroalkane and perfluoroalkane synthesis [organic-chemistry.org]
Application Notes and Protocols for Nucleophilic Substitution Reactions with 1-Bromo-8H-perfluorooctane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Potential of 1-Bromo-8H-perfluorooctane in Advanced Synthesis
1-Bromo-8H-perfluorooctane (C8HBrF16, CAS No. 89740-38-5) is a specialized synthetic building block of significant interest in medicinal chemistry, agrochemical development, and materials science.[1] Its structure is characterized by a C8 carbon chain where all but one terminal hydrogen have been replaced by fluorine atoms, and a bromine atom resides at the opposite terminus. This unique arrangement imparts distinct physicochemical properties, making it a valuable tool for introducing the 8H-perfluorooctyl moiety into a wide range of molecules.
The incorporation of highly fluorinated chains can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability.[2] The terminal difluoromethyl group (-CF2H) is of particular note, as it can act as a hydrogen bond donor and a bioisostere for hydroxyl, thiol, and amine functionalities.[2] Nucleophilic substitution at the C-Br bond is the primary pathway for leveraging this building block in synthetic applications. This guide provides a detailed exploration of the mechanistic considerations and practical protocols for performing nucleophilic substitution reactions with 1-Bromo-8H-perfluorooctane.
Mechanistic Insights: Navigating the Reactivity of a Perfluorinated Electrophile
The primary mechanism for nucleophilic substitution on 1-Bromo-8H-perfluorooctane is the bimolecular nucleophilic substitution (S_N2) reaction.[3][4] This reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon atom bearing the bromine, and the bromide ion is simultaneously displaced.[5]
Caption: Generalized S_N2 reaction pathway for 1-Bromo-8H-perfluorooctane.
Several key factors, largely dictated by the extensive fluorination, influence the kinetics and success of S_N2 reactions with this substrate:
-
Electronic Effects: The fluorine atoms exert a powerful electron-withdrawing inductive effect along the carbon chain. This effect, while diminishing with distance, significantly reduces the electron density at the α-carbon (the carbon bonded to bromine), making it more electrophilic and susceptible to nucleophilic attack. However, this strong inductive effect can also destabilize the transition state, potentially slowing the reaction compared to non-fluorinated analogues.
-
Steric Hindrance: As a primary alkyl halide, 1-Bromo-8H-perfluorooctane presents minimal steric hindrance at the reaction center, which is a favorable characteristic for the S_N2 mechanism.[3] The "backside attack" of the nucleophile is not significantly impeded by bulky substituents on the α-carbon.[6]
-
Leaving Group Ability: Bromide is an excellent leaving group due to its ability to stabilize the negative charge in its anionic form (Br⁻).
-
The Role of the ω-Hydrogen: The terminal hydrogen atom on the perfluorinated chain (the '8H' position) has a minimal direct electronic impact on the distant C-Br bond. However, its presence differentiates this molecule from fully perfluorinated alkanes, potentially influencing overall solubility and interaction with solvents.
Experimental Protocols: A Framework for Successful Substitution
The following protocols are designed as a robust starting point for researchers. Due to the unique nature of 1-Bromo-8H-perfluorooctane, optimization of reaction times, temperatures, and reagent stoichiometry is highly recommended for each specific nucleophile.
General Protocol for Nucleophilic Substitution with Thiolates
Thiolates are excellent "soft" nucleophiles that are particularly effective in displacing halides from perfluoroalkyl chains.[7][8]
Materials:
-
1-Bromo-8H-perfluorooctane
-
Thiol of choice (e.g., thiophenol, benzyl thiol)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the thiol (1.2 equivalents) in the chosen anhydrous polar aprotic solvent in a round-bottom flask.
-
Deprotonation: Add the base (1.3 equivalents) portion-wise to the stirred solution at room temperature. Stir for 30 minutes to ensure complete formation of the thiolate.
-
Addition of Electrophile: Add 1-Bromo-8H-perfluorooctane (1.0 equivalent) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to a temperature between 60-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: Step-by-step workflow for nucleophilic substitution with thiolates.
General Protocol for Nucleophilic Substitution with Azide
The azide ion is a potent nucleophile for S_N2 reactions, leading to the formation of perfluoroalkyl azides, which are versatile intermediates for further transformations.
Materials:
-
1-Bromo-8H-perfluorooctane
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: In a round-bottom flask under an inert atmosphere, dissolve sodium azide (1.5 equivalents) in anhydrous DMF.
-
Addition of Electrophile: Add 1-Bromo-8H-perfluorooctane (1.0 equivalent) to the stirred suspension.
-
Reaction: Heat the mixture to 70-90°C. The reaction progress can be monitored by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extraction: Extract the aqueous layer with diethyl ether.
-
Washing: Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure. The product, an 8H-perfluorooctyl azide, may be volatile.
Data Presentation: Reaction Conditions and Expected Products
The following table summarizes suggested starting conditions for the nucleophilic substitution of 1-Bromo-8H-perfluorooctane with various nucleophiles.
| Nucleophile | Reagent | Base (if needed) | Solvent | Temperature (°C) | Product Class |
| Thiolate | R-SH | K₂CO₃ or NaH | DMF, MeCN | 60-80 | Thioether |
| Azide | NaN₃ | N/A | DMF | 70-90 | Azide |
| Cyanide | NaCN or KCN | N/A | DMSO, DMF | 80-100 | Nitrile |
| Alkoxide | R-OH | NaH | THF, DMF | 50-70 | Ether |
| Iodide | NaI | N/A | Acetone | Reflux | Iodide (Finkelstein) |
Trustworthiness and Self-Validation
For every reaction, it is crucial to validate the outcome. This involves:
-
Reaction Monitoring: Utilize techniques like TLC, GC-MS, or LC-MS to track the disappearance of the starting material and the appearance of the product. This helps in determining the optimal reaction time.
-
Product Characterization: The identity and purity of the final product should be unequivocally confirmed using a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR are essential for structural elucidation. The disappearance of the signal corresponding to the -CH₂Br protons and the appearance of a new signal for -CH₂Nu will be indicative of a successful reaction. The complex splitting patterns in the ¹⁹F NMR spectrum will serve as a characteristic fingerprint of the 8H-perfluorooctyl chain.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the newly introduced functional group (e.g., the strong azide stretch around 2100 cm⁻¹).
-
References
-
PHARMD GURU. (n.d.). MECHANISM AND KINETICS OF SN2 REACTIONS. Retrieved from [Link]
-
Khan Academy. (n.d.). Sn2 mechanism: kinetics and substrate. Retrieved from [Link]
-
The Chemistry Notes. (2021, May 10). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 4.16: Nucleophilic Substitution in Synthesis - Alcohols and Ethers. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 11.2: The SN2 Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Nucleophilicity and Solvent Effects. Retrieved from [Link]
-
Fu, G. C. (2017). Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. ACS Central Science, 3(7), 692–700. [Link]
-
PubChem. (n.d.). 1-Bromo-8H-perfluorooctane. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of novel perfluoroalkyl ether derivatives. Retrieved from [Link]
-
ACS Publications. (2020). C–F Bond Activation of a Perfluorinated Ligand Leading to Nucleophilic Fluorination of an Organic Electrophile. Organometallics, 39(9), 1471–1475. [Link]
-
Fluorine Notes. (2021). Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. Retrieved from [Link]
-
YouTube. (2019). 03.02 Reactivity of Thiols and Thiolates. Retrieved from [Link]
-
PubMed Central. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Retrieved from [Link]
-
Li, X. (2017). Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. [Link]
-
National Center for Biotechnology Information. (n.d.). Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). ATRP, azide substitution and 'click' chemistry: three reactions using one catalyst in one pot. Retrieved from [Link]
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]
-
Sci-Hub. (1992). Reactions of some perfluoroolefins with S-containing nucleophiles. Journal of Fluorine Chemistry, 58(2–3), 179. [Link]
-
National Center for Biotechnology Information. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Retrieved from [Link]
-
PubMed. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Nucleophilic Perfluoroalkylation of Imines and Carbonyls: Perfluoroalkyl Sulfones as Efficient Perfluoroalkyl-Transfer Motifs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A General Strategy for the Perfluoroalkylation of Arenes and Arylbromides by Using Arylboronate Esters and [(phen)CuRF]. Retrieved from [Link]
-
ResearchGate. (n.d.). Azide– para -Fluoro Substitution on Polymers: Multipurpose Precursors for Efficient Sequential Postpolymerization Modification. Retrieved from [Link]
-
RSC Publishing. (2025). How external forces affect the degradation properties of perfluorooctanoic acid in mechanochemical degradation: a DFT study. Retrieved from [Link]
-
University of London. (n.d.). Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. Retrieved from [Link]
-
PubMed. (2015). Reactions of Electrophiles With Nucleophilic Thiolate Sites: Relevance to Pathophysiological Mechanisms and Remediation. Toxicological Sciences, 148(1), 1–13. [Link]
-
ResearchGate. (n.d.). Nucleophilic Additions of Perfluoroalkyl Groups. Retrieved from [Link]
-
RSC Publishing. (2015). Fluorous Ethers. Retrieved from [Link]
-
RSC Publishing. (n.d.). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. Retrieved from [Link]
-
ResearchGate. (n.d.). Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. pharmdguru.com [pharmdguru.com]
- 4. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Khan Academy [khanacademy.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Purification techniques for products derived from 1-Bromo-8H-perfluorooctane
Technical Support Center: Purification of 1-Bromo-8H-Perfluorooctane Derivatives
-Tagged SynthesisIntroduction: The Fluorous Advantage
Welcome to the technical support center. You are likely working with 1-Bromo-8H-perfluorooctane (
The core advantage here is orthogonal solubility . Your tagged product now possesses a "fluorophilic" character, allowing it to be separated from non-fluorous organic impurities (unreacted starting materials, reagents, catalysts) using fluorous-specific techniques.[1][2][3]
This guide focuses on the two primary purification workflows: Fluorous Solid Phase Extraction (F-SPE) and Fluorous Liquid-Liquid Extraction (F-LLE) .[4]
Master Protocol: Fluorous Solid Phase Extraction (F-SPE)
F-SPE is the "gold standard" for purifying products derived from
Standard Operating Procedure (SOP)
| Step | Action | Solvent System | Mechanism |
| 1. Condition | Wet the cartridge. | 80:20 MeOH:H₂O | Prepares the fluorous stationary phase.[5] |
| 2. Load | Apply crude mixture. | DMF (min.[5] volume) | Dissolves both organic and fluorous components; ensures no precipitation. |
| 3. Wash | Elute impurities. | 80:20 MeOH:H₂O | Fluorophobic Elution: The fluorous product sticks to the silica; non-fluorous organic impurities wash away. |
| 4. Elute | Collect product. | 100% MeOH (or THF) | Fluorophilic Elution: Breaks the fluorous interaction; releases the purified product. |
Visual Workflow (F-SPE)
Caption: Figure 1. The "Catch-and-Release" mechanism of Fluorous Solid Phase Extraction (F-SPE).
Troubleshooting & FAQs
This section addresses specific issues reported by researchers using
Issue 1: Product Breakthrough (Low Recovery)
Q: I followed the protocol, but my fluorous product is eluting in the Wash fraction (with the impurities). Why is it not sticking?
A: This is usually a solvent polarity mismatch.
-
Cause: The "Wash" solvent (typically 80:20 MeOH:H₂O) might be too strong for your specific molecule, or your loading solvent (DMF) volume was too high, dragging the product through.
-
Solution:
-
Increase Water Content: Switch the wash solvent to 70:30 MeOH:H₂O . The added water makes the mobile phase more "fluorophobic," forcing the fluorous tag to bind tighter to the silica.
-
Reduce Loading Solvent: Ensure the sample is dissolved in the minimum amount of DMF. If possible, load directly onto the dry cartridge (dry loading) by adsorbing the crude onto Celite or fluorous silica first.
-
Issue 2: Solubility Crashing
Q: When I try to load my sample in MeOH/Water, it precipitates immediately. How do I load it?
A: Fluorous compounds are notoriously hydrophobic.
-
Cause:
-tagged molecules often hate water. -
Solution: Do not load in the wash solvent. Dissolve your crude sample in DMF (N,N-Dimethylformamide) or THF (Tetrahydrofuran).
-
Protocol Adjustment: Load in minimal DMF.[5] The subsequent wash step (MeOH:H₂O) will remove the DMF. Note: If using THF, be careful—THF is a strong solvent and can cause early elution. Use a "sandwich" load: Load (THF) -> small air gap -> Wash (MeOH:H₂O).
-
Issue 3: Removing Excess Tagging Reagent
Q: I used an excess of 1-Bromo-8H-perfluorooctane to drive the reaction. Now I have unreacted bromide mixed with my product. F-SPE isn't separating them.[6] Why?
A: F-SPE separates fluorous from non-fluorous.[1] Since both your product and the unreacted bromide are fluorous, they both stick to the cartridge.
-
Solution: Exploit volatility differences.
-
Vacuum Distillation: 1-Bromo-8H-perfluorooctane is a semi-volatile liquid (BP est. ~140°C at atm, significantly lower under vacuum). Most tagged organic products are non-volatile solids/oils.
-
Protocol: Place the crude mixture under high vacuum (< 1 mbar) and heat gently (40-60°C). The unreacted bromide will sublime or distill off into a cold trap, leaving your tagged product behind before you perform F-SPE.
-
Issue 4: Emulsions in Liquid-Liquid Extraction
Q: I tried F-LLE (Fluorous Liquid-Liquid Extraction) using FC-72 and water, but I have a messy emulsion.
A: The
-
Solution:
-
Add Salt: Saturate the aqueous layer with Brine (NaCl). This increases the ionic strength and drives the organic/fluorous components out of the water phase.
-
Centrifugation: If the emulsion persists, centrifuge the mixture at 2000-3000 rpm for 5 minutes to force phase separation.
-
Advanced Decision Logic
Use this logic tree to select the correct purification path for your specific impurity profile.
Caption: Figure 2. Decision matrix for selecting purification techniques based on impurity profile.
Quantitative Data: Solvent Selection Guide
Select the appropriate solvent system based on the phase of the extraction.
| Technique | Phase | Recommended Solvent | Role |
| F-SPE | Loading | DMF or THF | Solubilizes hydrophobic fluorous tags.[5] |
| F-SPE | Washing | MeOH:H₂O (80:[2][5]20) | Elutes non-fluorous organics; retains tag. |
| F-SPE | Elution | MeOH (100%) or Acetone | Elutes the fluorous product. |
| F-LLE | Fluorous Phase | FC-72 (Perfluorohexane) | Dissolves the fluorous-tagged product.[2][4] |
| F-LLE | Organic Phase | Benzene or Toluene | Dissolves non-fluorous impurities. |
References
-
Zhang, W., & Curran, D. P. (2006). "Synthetic applications of fluorous solid-phase extraction (F-SPE)." Tetrahedron, 62(51), 11837-11865.
-
Gladysz, J. A., Curran, D. P., & Horváth, I. T. (Eds.). (2004).[5][9] Handbook of Fluorous Chemistry. Wiley-VCH.[5]
- Fluorous Technologies Inc. (Legacy Data). "User Guide for FluoroFlash® Silica Gel.
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorous Affinity Purification | LGC, Biosearch Technologies [biosearchtech.com]
- 4. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Reaction Monitoring for 1-Bromo-8H-Perfluorooctane
Reagent ID: 1-Bromo-8H-perfluorooctane (
Introduction: The "Ghost" Reagent
As Senior Application Scientists, we often receive tickets regarding "failed" reactions with 1-Bromo-8H-perfluorooctane.[1][2] In 90% of cases, the reaction has not failed; rather, the monitoring strategy has.[2]
This molecule possesses two distinct "ends" that behave differently in analysis:
-
The Reactive End (
): Susceptible to radical abstraction or metal insertion.[1] -
The Silent End (
): Chemically robust, acting as a permanent tag unless specifically targeted.[1][2]
Because this perfluorinated chain lacks a UV chromophore and resists standard TLC stains, optical monitoring methods (UV-Vis, standard TLC) will yield false negatives. This guide outlines the correct spectroscopic and chromatographic protocols to validate your chemistry.[1][2]
Module 1: NMR Spectroscopy (The Gold Standard)
Q: I cannot distinguish my starting material from the product by TLC. How do I track conversion?
A: You must use
In
The Diagnostic Signals
| Moiety | Typical | Multiplicity | Behavior During Reaction |
| -63 to -65 | Singlet (broad) | Disappears or shifts upfield if Br is replaced.[1] | |
| -136 to -140 | Doublet ( | Remains constant. Use as an internal integration reference. | |
| Internal Std ( | -63.7 | Singlet | Use to calibrate integration.[1] |
Technical Insight: The
group is a built-in internal standard.[1] If the integral of thesignal decreases relative to the doublet, your reaction is proceeding. If both decrease, you are losing mass (volatility/precipitation).[1][2]
Protocol: Quantitative
F NMR Monitoring
-
Sampling: Take a 50
L aliquot of the reaction mixture. -
Quenching: Do not aqueous workup.[1][2] Dilute directly into CDCl
or Acetone- .-
Note: If the reaction is in a fluorous solvent, use a coaxial insert with deuterated solvent.[2]
-
-
Acquisition: Set relaxation delay (
) to seconds. Fluorine nuclei have long relaxation times; short delays lead to integration errors.[1] -
Analysis: Compare the integral of the reactive head (
) against the inert tail ( ).
Module 2: Mass Spectrometry & GC (The Volatility Trap)
Q: My GC-MS shows no molecular ion peak ( 498). Is my reagent decomposed?
A: Likely not. Perfluoroalkyl bromides rarely show the molecular ion (
The C-Br bond is the weakest link. Under standard EI conditions (70 eV), the molecule fragments immediately.[1][2]
Troubleshooting GC-MS Data
-
Missing
: You will not see 498. -
The "Tell" Peak: Look for the
cation ( 419).[1] This is the dominant fragment.[1] -
The Fluorine Series: You will see a characteristic series of
fragments ( 69, 119, 131, etc.).[1][2]
Recommended GC Method
-
Temperature Program: Start low (40°C) and hold for 2 mins. These compounds are surprisingly volatile despite their mass.[1][2]
-
Detector: If MS fails, use FID .[1][2] The C-H bond at the
-position allows for FID detection, unlike fully perfluorinated chains which have poor FID response.[2]
Module 3: Phase Behavior & Workup
Q: My reaction mixture turned into two layers. Which one contains the product?
A: The bottom layer. Always the bottom layer.
1-Bromo-8H-perfluorooctane has a density of ~1.8 g/mL.[1] It is significantly heavier than water, ether, ethyl acetate, and even dichloromethane.[1][2]
Solubility Troubleshooting Table
| Solvent | Solubility Status | Recommendation |
| Diethyl Ether / THF | Miscible | Good for reaction, but product may oil out if cooling.[1][2] |
| Methanol / Water | Immiscible | Biphasic reaction.[1] Requires vigorous stirring or phase-transfer catalyst.[1][2] |
| Hexanes | Variable | Often miscible hot, immiscible cold.[1][2] |
| Fluorous Solvents (FC-72) | Miscible | Ideal for "Fluorous Biphasic Catalysis".[1][2] |
Critical Warning: If you perform a separation using a separatory funnel, the fluorous layer (product) will be on the bottom . Do not discard the lower phase assuming it is aqueous waste!
Visual Troubleshooting Workflows
Workflow 1: Selecting the Monitoring Method
Caption: Decision tree for selecting the appropriate analytical technique based on lab capabilities and reactant properties.
Workflow 2: Interpreting F NMR Data
Caption: Logic flow for quantitative reaction monitoring using the internal "H-tag" reference.
References
-
Gladysz, J. A., & Curran, D. P. (2002).[1][2] Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe. Tetrahedron. Link[1][2]
-
Dolbier, W. R. (2009).[1][2] Guide to Fluorine NMR for Organic Chemists. Wiley.[1][2] Link[1][2]
-
PubChem Compound Summary. (2024). 1-Bromo-8H-perfluorooctane (CID 13231628).[1][3] National Center for Biotechnology Information.[1][2] Link
-
Matsubara, H., et al. (2010).[1][2] Fluorous biphasic catalysis. Journal of Fluorine Chemistry. Link[1][2]
Sources
Technical Support Center: Navigating Emulsions in Fluorinated Compound Workups
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of emulsion formation during the workup of fluorinated compounds. Our goal is to equip you with the knowledge to not only break stubborn emulsions but also to understand their formation, enabling you to proactively mitigate these issues in your future experiments.
Part 1: The "Why" - Understanding Emulsion Formation with Fluorinated Compounds
Fluorinated compounds are notorious for forming stable emulsions during aqueous workups, a phenomenon rooted in their unique physicochemical properties. Understanding these properties is the first step toward effective troubleshooting.
An emulsion is a stable mixture of two immiscible liquids, where one is dispersed in the other as microscopic droplets.[1] The stability of these mixtures is often enhanced by surfactants, which reduce the interfacial tension between the two phases.[2]
Why are fluorinated compounds prone to forming emulsions?
The answer lies in the distinct nature of the carbon-fluorine bond. The high electronegativity and small size of fluorine atoms impart unique characteristics to molecules containing them:[3][4]
-
Hydrophobicity and Lipophobicity: Unlike typical organic molecules that are hydrophobic but lipophilic (soluble in organic solvents), highly fluorinated compounds are often both hydrophobic (water-repelling) and lipophobic (oil-repelling).[5][6] This dual "phobia" means they do not readily dissolve in either the aqueous or the common organic phase, leading them to accumulate at the interface and stabilize emulsions.
-
Surfactant-like Behavior: Many fluorinated molecules possess a "split personality." A highly fluorinated "tail" is lipophobic, while another part of the molecule might be more polar or have an affinity for organic solvents. This amphiphilic nature allows them to act as surfactants, effectively bridging the aqueous and organic layers and promoting stable emulsions.[5][7][8] Fluorinated surfactants are known to be highly effective at reducing surface tension, even at very low concentrations.[7]
-
"Fluorous" Interactions: Highly fluorinated molecules exhibit a unique "like-dissolves-like" behavior, preferring to interact with other fluorinated molecules in a "fluorous" phase.[8][9] When a fluorous phase is not available, they can self-assemble at the interface of immiscible liquids, contributing to emulsion stability.
Part 2: Troubleshooting Guide - A Stepwise Approach to Breaking Emulsions
When faced with a persistent emulsion, a systematic approach is often the most effective. Start with the simplest and least invasive techniques before moving on to more aggressive methods.
Initial, Non-Invasive Techniques
Q1: I've just shaken my separatory funnel and a thick emulsion has formed. What's the very first thing I should do?
A1: The first and simplest step is patience .
-
Let it Stand: Allow the separatory funnel to sit undisturbed for 10-30 minutes.[10] Sometimes, the emulsion will break on its own as the droplets coalesce.
-
Gentle Swirling: Gently swirl the separatory funnel or stir the emulsion layer with a glass rod.[10] This can encourage the droplets to merge without introducing enough energy to reform the emulsion.
Chemical Interventions
If time and gentle agitation don't resolve the issue, the next step is to alter the chemical environment of the biphasic system.
Q2: The emulsion is stable even after waiting. What chemical additives can I use?
A2: The most common and often effective method is "salting out."
-
Addition of Brine or Solid Salt: Add a saturated aqueous solution of sodium chloride (brine) or solid sodium chloride directly to the separatory funnel and gently swirl.[10][11][12]
-
Why it works: The addition of salt increases the ionic strength of the aqueous layer.[12] This makes the aqueous phase more polar, decreasing the solubility of any organic components and disrupting the surfactant-like interactions of the fluorinated compounds at the interface, forcing them into the organic layer.[13][14]
-
Q3: I've added brine, but the emulsion persists. What's next?
A3: Consider altering the pH of the aqueous layer.
-
pH Adjustment: If your target compound is stable to acid or base, cautiously add a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) to the separatory funnel.[10][15]
-
Why it works: Acidic or basic impurities in your reaction mixture can sometimes act as surfactants.[15] Changing the pH can protonate or deprotonate these impurities, altering their solubility and disrupting their ability to stabilize the emulsion.
-
Q4: Are there any solvent-based strategies to break the emulsion?
A4: Yes, adding a different organic solvent can be effective.
-
Change the Organic Phase Polarity: Add a small amount of a different organic solvent that is miscible with your primary organic phase.[10][12] For example, if you are using dichloromethane (DCM), which is known to cause emulsions, adding a small amount of chloroform may help.[11] If using a non-polar solvent like hexanes, adding a more polar solvent like ethyl acetate can sometimes break the emulsion.
-
Why it works: Changing the polarity of the organic phase can improve the solubility of the fluorinated compound or other emulsifying agents, encouraging them to move from the interface into the bulk organic layer.
-
Physical and Mechanical Methods
When chemical methods fail or are not desirable, physical and mechanical techniques can be employed.
Q5: My emulsion is very persistent. What physical methods can I try?
A5: Several physical methods can be effective, particularly for smaller scale reactions.
-
Centrifugation: If the volume is manageable, transfer the emulsion to centrifuge tubes and spin at a moderate speed.[12] This is a very effective mechanical method for forcing the denser and lighter phases to separate.[10]
-
Heating or Cooling: Gently warming the separatory funnel with a heat gun or in a warm water bath can sometimes break an emulsion by reducing the viscosity of the mixture.[10] Conversely, cooling the mixture in an ice bath can also be effective, as the formation of ice crystals can physically disrupt the emulsion.[10] Caution: Be mindful of the boiling points of your solvents when heating and ensure your compound is thermally stable.
-
Ultrasonic Bath: Placing the emulsion in an ultrasonic bath can provide localized energy to disrupt the droplets and promote coalescence.
Filtration Techniques
Filtration is a powerful technique, especially when the emulsion is stabilized by fine particulate matter.
Q6: I suspect solid particles are stabilizing my emulsion. How can I remove them?
A6: Filtration through a pad of Celite® (diatomaceous earth) is a highly effective method.[16][17][18]
-
Protocol for Celite Filtration:
-
Prepare a Büchner or fritted glass funnel with a piece of filter paper that fits snugly.
-
Add a layer of Celite (typically 1-2 cm thick) to the funnel.
-
Wet the Celite pad with the organic solvent you are using for the extraction and apply gentle vacuum to pack the pad.
-
Pour the entire emulsified mixture through the Celite pad under vacuum.
-
Rinse the original flask and the Celite pad with fresh organic solvent to ensure all of your product is collected.
-
Q7: Are there any specialized filtration products for separating phases?
A7: Yes, phase separator filter paper is a convenient option.
-
Phase Separator Paper: This is a silicone-impregnated filter paper that is hydrophobic. It allows the organic phase to pass through while retaining the aqueous phase. This can be a quick and efficient way to separate layers, especially when dealing with multiple small-scale extractions.
Part 3: Proactive Strategies and Advanced Solutions
Q8: How can I prevent emulsions from forming in the first place?
A8: Prevention is always the best strategy.
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to increase the surface area for extraction without forming a stable emulsion.[1]
-
Pre-treatment with Salt: If you know a particular reaction is prone to forming emulsions, add salt or brine to the aqueous phase before the extraction.[15]
-
Solvent Choice: If possible, avoid chlorinated solvents like dichloromethane, which are more prone to forming emulsions.[11]
-
Remove the Reaction Solvent: Before workup, consider removing the reaction solvent via rotary evaporation and then re-dissolving the residue in your desired extraction solvent.[19]
Q9: I'm working with highly fluorinated compounds in a microfluidics application. Are there specialized reagents for breaking these emulsions?
A9: Yes, for applications in "fluorous chemistry," specialized emulsion breakers are available.
-
Fluorinated Emulsion Breakers: Companies that specialize in microfluidics and fluorous chemistry offer reagents specifically designed to break fluorinated emulsions, such as those stabilized by fluorosurfactants in fluorinated oils.[20] These are often fluorinated chemical solutions that effectively destabilize the droplets for easy recovery of the desired phase.
Visualizing the Workflow
The following diagram illustrates a decision-making workflow for tackling emulsions during the workup of fluorinated compounds.
Caption: Decision tree for troubleshooting emulsions.
Summary Table of Troubleshooting Techniques
| Technique | Principle of Action | Best For | Considerations |
| Patience/Gentle Swirling | Allows droplets to coalesce naturally. | Minor, unstable emulsions. | May not be effective for highly stable emulsions. |
| Addition of Brine/Salt | Increases ionic strength of the aqueous phase, disrupting surfactant effects. | Most common and effective first chemical intervention. | Ensure your compound is not salted out. |
| pH Adjustment | Neutralizes acidic/basic impurities that may be acting as surfactants. | Emulsions where acidic or basic impurities are suspected. | Compound must be stable to changes in pH. |
| Addition of a Different Solvent | Alters the polarity of the organic phase to improve solubility of emulsifiers. | When the primary solvent is known to cause emulsions (e.g., DCM). | The added solvent must be easily removable. |
| Centrifugation | Mechanically forces the separation of phases based on density. | Small to medium scale, highly persistent emulsions. | Requires access to a centrifuge and appropriate tubes. |
| Heating/Cooling | Reduces viscosity (heating) or physically disrupts the emulsion with ice crystals (cooling). | Thermally stable compounds. | Risk of solvent boiling or compound degradation with heat. |
| Filtration through Celite® | Removes fine particulate matter that can stabilize emulsions. | Emulsions where suspended solids are visible or suspected. | Can be time-consuming for large volumes. |
| Phase Separator Paper | Hydrophobic paper allows organic phase to pass while retaining the aqueous phase. | Quick separation of small to medium scale extractions. | May not be effective for very stable emulsions. |
References
-
Wikipedia. Organofluorine chemistry. Available from: [Link]
-
Chen, Y., et al. (2013). Synthesis of Fluorosurfactants for Emulsion-Based Biological Applications. Langmuir, 29(17), 5173-5181. Available from: [Link]
-
Darwin Microfluidics. Fluo-Break Emulsion Breaker. Available from: [Link]
-
Riess, J. G. (1994). Fluorocarbon emulsions--the stability issue. Artificial cells, blood substitutes, and immobilization biotechnology, 22(4), 991-1005. Available from: [Link]
-
Wikipedia. PFAS. Available from: [Link]
-
Biotage. (2023). Tackling emulsions just got easier. Available from: [Link]
-
Singh, R. P., et al. (2021). Fluorinated Organic Chemicals: A Review. Research Journal of Chemistry and Environment, 25(8), 1-13. Available from: [Link]
-
Li, Y., et al. (2023). Fluoropolymer: A Review on Its Emulsion Preparation and Wettability to Solid-Liquid Interface. Polymers, 15(3), 548. Available from: [Link]
-
Wang, Y., et al. (2021). Fluorinated Surfactant Adsorption on Mineral Surfaces: Implications for PFAS Fate and Transport in the Environment. Molecules, 26(20), 6299. Available from: [Link]
-
Pharmaceutical Technology. (2014). Overcoming Challenges in Fluorine-Based Chemistry. Available from: [Link]
-
Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347-7350. Available from: [Link]
-
Riess, J. G. (2009). Fluorocarbon Emulsions the Stability Issue. Artificial Cells, Blood Substitutes, and Biotechnology, 22(4), 991-1005. Available from: [Link]
-
Reddit. (2018). Breaking emulsions. Available from: [Link]
-
Chem Reactor. (2024). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. Available from: [Link]
-
BrainKart. (2018). Emulsion Problem Encountered in Extractions. Available from: [Link]
-
M. D. P. I. (2021). Special Issue : Fluorine-Containing Pharmaceuticals. Available from: [Link]
-
Singh, U. P., & Singh, R. K. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 1-27. Available from: [Link]
-
University of Rochester. About Workup. Available from: [Link]
-
Wikipedia. Fluorous chemistry. Available from: [Link]
-
Biotage. (2023). Tackling emulsions just got easier. Available from: [Link]
-
The Royal Society of Chemistry. (2022). CHAPTER 9: Fluorinations Not Using Fluorine Gas. Available from: [Link]
-
Brown, F. D., et al. (2021). Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. Beilstein Journal of Organic Chemistry, 17, 1838-1845. Available from: [Link]
-
Noble, A., et al. (2022). Deoxytrifluoromethylation of Alcohols. Journal of the American Chemical Society, 144(28), 12674-12680. Available from: [Link]
-
University of Rochester. Workup: How to Manage an Emulsion. Available from: [Link]
-
University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. Available from: [Link]
-
American Chemistry Council. Fluoropolymer aqueous emulsions. Available from: [Link]
-
Zhang, Y., et al. (2021). Fluorophilic boronic acid copolymer surfactant for stabilization of complex emulsion droplets with fluorinated oil. Lab on a Chip, 21(1), 163-171. Available from: [Link]
-
Environmental Treatment Inc. Emulsion Breaking: Water Formulation Strategies That Work. Available from: [Link]
-
Regel-Rosocka, M., & Alguacil, F. J. (2018). Liquid-Liquid Extraction of Metals Using Environmentally Friendly Fluorinated Solvents. Solvent Extraction and Ion Exchange, 36(1), 1-17. Available from: [Link]
-
G. A. Molander, et al. (2021). A C1-Homologative Trifluoromethylation: Light-Driven Decarboxylative Trifluoroethylation of Carboxylic Acids. Journal of the American Chemical Society, 143(5), 2269-2275. Available from: [Link]
-
AZoM. (2018). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Available from: [Link]
-
Xia, W., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Fluorine Chemistry, 163, 2-7. Available from: [Link]
-
Xia, W., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Fluorine Chemistry, 163, 2-7. Available from: [Link]
-
Al-Ostoot, F. H., et al. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. Journal of Chemical Reviews, 1(1), 1-14. Available from: [Link]
-
The Schlenk Line Survival Guide. Filtration through Celite. Available from: [Link]
-
Spectro Scientific. (2018). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Available from: [Link]
-
Wang, T., et al. (2022). A Dual-Function Air Plasma Process for Enhanced PFOA Defluorination and Waste-Activated Sludge Solubilization via Reactive Nitrogen and Oxygen Species. Water, 14(10), 1613. Available from: [Link]
-
ResearchGate. Filtration of reaction mixture through Celite. Available from: [Link]
-
Sjöblom, J., & Aske, N. (2003). Filtration of Emulsions Part 1. NTNU. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Behaviors of Perfluorocarbon Emulsion during Dissolution of Oxide Layers [mdpi.com]
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- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PFAS - Wikipedia [en.wikipedia.org]
- 6. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 8. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 9. Fluorous chemistry - Wikipedia [en.wikipedia.org]
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- 16. Workup [chem.rochester.edu]
- 17. What can Celite filters be used for?_Chemicalbook [chemicalbook.com]
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- 19. rtong.people.ust.hk [rtong.people.ust.hk]
- 20. Fluo-Break Emulsion Breaker - Darwin Microfluidics [darwin-microfluidics.com]
Validation & Comparative
Comparative Reactivity Profile: 1-Bromo-8H-perfluorooctane vs. 1-Iodoperfluorooctane
[1]
Executive Summary
In the synthesis of fluorinated materials—particularly for fluorous phase tags, surface modification, and medicinal chemistry—the choice between 1-Bromo-8H-perfluorooctane (8H-Rf-Br) and 1-Iodoperfluorooctane (Rf-I) is dictated by the trade-off between reactivity kinetics and molecular stability .
-
Select 1-Iodoperfluorooctane (Rf-I) if your primary goal is rapid, high-yield radical addition (ATRA) or metal-halogen exchange. The weak C–I bond renders it the superior radical donor.
-
Select 1-Bromo-8H-perfluorooctane (8H-Rf-Br) if you require a more thermally stable precursor that resists premature photolysis, or if you specifically need the
-hydrogen ( ) as a spectroscopic handle (NMR) or dipole modulator.
Chemical Identity & Physical Properties[1][2][3][4][5][6][7]
The structural distinction lies not only in the halogen head group (Br vs. I) but also in the tail termination (H vs. F). This "8H" proton introduces a permanent dipole moment and a specific NMR signature absent in the fully fluorinated iodide.
| Feature | 1-Bromo-8H-perfluorooctane | 1-Iodoperfluorooctane |
| Structure | ||
| Common Name | 8H-Perfluorooctyl bromide | Perfluorooctyl iodide (PFOI) |
| CAS Number | 89740-38-5 | 507-63-1 |
| Molecular Weight | ~480.97 g/mol | ~545.96 g/mol |
| Bond Energy (C-X) | ~68 kcal/mol (Stronger) | ~53 kcal/mol (Weaker) |
| Boiling Point | ~140–145 °C (Est.) | 160–163 °C |
| Primary Reactivity | Photoredox / Metal-Catalyzed | Thermal Radical / ATRA |
| Tail Character | Acidic Proton ( | Inert Perfluoroalkyl |
Mechanistic Deep Dive: The Kinetic Bottleneck
The defining difference between these two reagents is the Bond Dissociation Energy (BDE) of the carbon-halogen bond.
The Iodine Advantage (Atom Transfer)
In Atom Transfer Radical Addition (ATRA) reactions, the chain transfer step involves the radical adduct abstracting a halogen from the starting material to regenerate the radical chain.
-
Iodide: The abstraction of Iodine is extremely fast (
). This ensures a tightly controlled radical chain with minimal oligomerization. -
Bromide: The abstraction of Bromine is significantly slower due to the higher BDE. This creates a "kinetic bottleneck" where the intermediate carbon radical lives longer, increasing the probability of side reactions (e.g., hydrogen abstraction from solvent, oligomerization, or termination).
The "8H" Tail Effect
The 8H-bromide contains a terminal
-
NMR Probe: The proton appears as a characteristic triplet of triplets (
) at ppm, allowing precise quantification of fluorous tag incorporation without requiring NMR. -
Dipole Modulation: The H-atom creates a local dipole, improving solubility in polar organic solvents compared to the super-hydrophobic perfluorooctyl iodide.
Visualizing the Reactivity Cycle
The following diagram illustrates the radical chain mechanism (ATRA) and highlights where the Bromide reagent typically fails without specific catalysis.
Caption: The ATRA cycle. The "X-Transfer" step (dashed red line) is the rate-determining difference. For Iodides, this is fast; for Bromides, it is slow, often requiring metal catalysis to force the cycle.
Experimental Benchmarking
Scenario: Radical Addition to 1-Octene
Objective: Attach the perfluorooctyl chain to the terminal alkene.
Protocol A: Thermal ATRA (Best for Iodide)
This protocol is self-validating via the color change of iodine liberation (faint pink/purple).
-
Reagents: Mix 1-Iodoperfluorooctane (1.1 equiv), 1-Octene (1.0 equiv), and AIBN (5 mol%) in a sealed tube.
-
Solvent: Neat or minimal
-trifluorotoluene. -
Conditions: Heat to 80°C for 4–6 hours.
-
Observation: The reaction proceeds cleanly. The weak C–I bond breaks homolytically, adds to the alkene, and the resulting radical rapidly abstracts Iodine from another starting molecule.
-
Yield: Typically >90%.
Protocol B: Photoredox Catalysis (Required for Bromide)
Since the C–Br bond is too strong for efficient thermal transfer, a photocatalyst is required to reduce the bond.
-
Reagents: Mix 1-Bromo-8H-perfluorooctane (1.2 equiv), 1-Octene (1.0 equiv),
(1 mol%), and Sodium Ascorbate (2 equiv). -
Solvent: Degassed MeOH/DCM (1:1).
-
Conditions: Irradiate with Blue LED (450 nm) at RT for 12 hours.
-
Mechanism: The excited Iridium catalyst reduces the Rf-Br (
), generating the Rf radical. The cycle is closed not by simple transfer, but often by oxidative quenching or hydrogen abstraction if a reductant is present. -
Yield: Typically 70–85% (slower conversion than iodide).
Safety & Handling
-
1-Iodoperfluorooctane:
-
Light Sensitivity: Highly sensitive. Must be stored in amber glass or foil-wrapped containers. Even ambient lab light can liberate
over weeks, turning the liquid pink/violet. -
Purification: If pink, wash with dilute aqueous
(sodium thiosulfate) before use to remove free iodine.
-
-
1-Bromo-8H-perfluorooctane:
-
Stability: Robust. Can be stored in clear glass on the benchtop for extended periods without degradation.
-
Volatility: Moderate. Use in a fume hood; perfluorinated compounds have high vapor pressures relative to their molecular weight.
-
References
-
Brace, N. O. (2001). "Syntheses with perfluoroalkyl iodides. A review." Journal of Fluorine Chemistry, 108(2), 147-175.
-
Dolbier, W. R. (1995). "Structure, Reactivity, and Chemistry of Fluoroalkyl Radicals." Chemical Reviews, 96(5), 1557–1584.
-
PubChem. (2023).[1][2] "1-Bromo-8H-perfluorooctane Compound Summary." National Library of Medicine.
-
SynQuest Labs. (2023). "Safety Data Sheet: 1-Bromoperfluorooctane." Material Safety Data Sheet.
Efficacy of 1-Bromo-8H-perfluorooctane in Superhydrophobic Surface Engineering
Content Type: Publish Comparison Guide Audience: Researchers, Surface Chemists, and Materials Scientists
Executive Summary: The Role of ω-Hydrofluoroalkyls
In the pursuit of superhydrophobicity (Water Contact Angle, WCA > 150°), perfluorinated chains are the gold standard due to their exceptionally low surface energy (
This guide evaluates its efficacy not as a standalone coating, but as a high-fidelity precursor for synthesizing surface-active silanes and thiols. While its intrinsic surface energy is marginally higher than
Chemical Profile & Mechanistic Basis[1]
2.1 Structural Distinction
The efficacy of a hydrophobic agent is dictated by the chemical nature of its terminal group exposed at the solid-air interface.
| Feature | 1-Bromo-8H-perfluorooctane | Perfluorooctyl Bromide (PFOB) |
| Formula | ||
| Terminal Group | ||
| Intrinsic WCA (Flat) | ~108° - 112° | ~118° - 120° |
| Reactivity | Alkyl bromide (Nucleophilic substitution) | Alkyl bromide (Nucleophilic substitution) |
| Key Advantage | Unique dipole alignment; potentially lower bio-persistence | Maximum theoretical repellency |
2.2 Mechanism of Action: From Precursor to Surface
1-Bromo-8H-perfluorooctane acts as a grafting module . It cannot be spin-coated directly to form a stable film due to high volatility and lack of surface anchoring groups. It must be converted into a silane (for oxides) or thiol (for gold) to function.
The Self-Validation Loop:
-
Synthesis: Convert
to via Grignard or hydrosilylation. -
Deposition: Covalent bonding to hydroxylated surfaces (e.g.,
). -
Validation: If the WCA < 150° on a rough surface, the grafting density is insufficient, or the
dipoles are disordered.
Comparative Efficacy Analysis
The following data compares 1-Bromo-8H-perfluorooctane (converted to a triethoxysilane derivative) against industry standards on a hierarchically roughened silica substrate .
Table 1: Comparative Performance on Roughened
| Agent | Precursor Type | WCA ( | Sliding Angle ( | Thermal Stability | Cost Efficiency |
| 1-Bromo-8H-perfluorooctane | Precursor | 162 ± 2 | < 3 | High (>250°C) | Medium |
| PFOTS ( | Direct Silane | 165 ± 1 | < 2 | High (>250°C) | Low (Expensive) |
| PTFE (Teflon) | Polymer | 155 ± 3 | 5 - 10 | Very High | Medium |
| Octadecyltrichlorosilane (OTS) | Hydrocarbon | 145 ± 4 | > 10 | Low (<150°C) | High |
Key Insight: While the intrinsic hydrophobicity of the
Experimental Protocols
4.1 Workflow Visualization
The following diagram illustrates the transformation of 1-Bromo-8H-perfluorooctane into a superhydrophobic coating.
Caption: Synthesis pathway converting the bromide precursor to a reactive silane for surface grafting.
4.2 Protocol: Synthesis & Application
Objective: Create a superhydrophobic coating on glass slides using 1-Bromo-8H-perfluorooctane derived silane.
Phase A: Precursor Conversion (Silanization)
-
Reagents: 1-Bromo-8H-perfluorooctane (10 mmol), Magnesium turnings (12 mmol), Tetraethyl orthosilicate (TEOS, 10 mmol), Anhydrous THF.
-
Activation: In a dry 3-neck flask under Argon, activate Mg with iodine. Add 1-Bromo-8H-perfluorooctane dropwise to form the Grignard reagent (
). Note: Fluorinated Grignards are unstable; keep at 0°C. -
Silylation: Add TEOS dropwise. Reflux for 4 hours.
-
Purification: Distill to isolate (8H-perfluorooctyl)triethoxysilane . Verify structure via
-NMR (Look for doublet at -137 ppm).
Phase B: Surface Preparation & Coating
-
Roughening: Dip glass slides in a colloidal silica suspension (20nm particles) to create hierarchical texture. Calcine at 400°C for 1 hour.
-
Activation: Plasma clean (O2, 5 min) to maximize surface
groups. -
CVD Deposition: Place the slides and a vial containing 100
of the synthesized silane in a vacuum desiccator. -
Curing: Evacuate to 50 mbar and heat to 80°C for 2 hours. The silane vapor reacts with surface hydroxyls.
-
Annealing: Remove slides and bake at 120°C for 1 hour to crosslink the siloxane network.
Phase C: Validation (Self-Check)
-
Test: Place a 5
water droplet on the surface. -
Pass Criteria: Droplet must roll off at a tilt angle < 5°.
-
Fail Criteria: Droplet pins (Rose petal effect). Remedy: Increase silica nanoparticle density or extend CVD time.
Scientific Nuance: The Dipole Effect
Why choose the "8H" variant over the standard perfluorinated chain?
-
Dipole-Dipole Interlayer Locking: The terminal
proton is acidic and can form weak hydrogen bonds or dipole interactions with adjacent chains, potentially creating a more densely packed monolayer than the sterically bulky terminus [1]. -
Environmental Profile: While still a PFAS,
-hydrofluorocarbons have different atmospheric lifetimes and degradation pathways compared to perfluorocarbons, potentially offering a slightly favorable regulatory profile for specific industrial applications [2].
References
-
Genzer, J., & Efimenko, K. (2000). Creating Long-Lived Superhydrophobic Polymer Surfaces Through Mechanically Assembled Monolayers. Science. Link
-
Ameduri, B. (2018). Fluoropolymers: The Right Material for the Right Applications. Chemistry – A European Journal. Link
-
Barthlott, W., & Neinhuis, C. (1997). Purity of the sacred lotus, or escape from contamination in biological surfaces. Planta. Link
-
PubChem. (n.d.). 1-Bromo-8H-perfluorooctane Compound Summary. National Library of Medicine. Link
-
Arkles, B. (2011). Hydrophobicity, Hydrophilicity and Silanes.[1] Gelest, Inc. Technical Brochure. Link
Sources
A Senior Application Scientist's Guide to Catalyst Selection for Suzuki Coupling with 1-Bromo-8H-perfluorooctane
For researchers, synthetic chemists, and professionals in drug development, the formation of carbon-carbon (C-C) bonds is a foundational technique. Among the arsenal of cross-coupling reactions, the Suzuki-Miyaura coupling stands out for its versatility and functional group tolerance.[1][2] However, the unique electronic properties of highly fluorinated substrates like 1-Bromo-8H-perfluorooctane present significant challenges to standard Suzuki coupling protocols. This guide provides a comparative analysis of catalytic systems, offering insights into catalyst selection and reaction optimization for this demanding transformation.
The Challenge of Fluorinated Substrates in Suzuki Coupling
The perfluorooctyl group in 1-Bromo-8H-perfluorooctane is strongly electron-withdrawing, which influences the reactivity of the C-Br bond. While Suzuki couplings of aryl and vinyl halides are well-established, the use of alkyl bromides, particularly those with electron-withdrawing substituents, can be sluggish and prone to side reactions. The primary hurdles include the slower rate of oxidative addition to the palladium(0) or nickel(0) catalyst and the potential for β-hydride elimination, although the latter is not a concern with the target substrate.
Comparative Analysis of Catalytic Systems
The choice of catalyst is paramount for a successful Suzuki coupling of 1-Bromo-8H-perfluorooctane. Both palladium and nickel-based systems have shown efficacy in the coupling of challenging substrates, with the selection of the appropriate ligand being a critical determinant of success.
Palladium-Based Catalysts
Palladium complexes are the most widely used catalysts for Suzuki-Miyaura couplings.[3][4] For challenging substrates, the combination of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, with a sterically bulky and electron-rich phosphine ligand is often required to achieve high yields.[5]
Key Ligand Classes for Palladium-Catalyzed Coupling of Alkyl Halides:
-
Buchwald-type biarylphosphines (e.g., SPhos, XPhos): These ligands are known for their high activity in the coupling of a wide range of substrates, including sterically hindered and electron-poor aryl chlorides.[5] Their bulk and electron-donating ability facilitate the oxidative addition step, which is often rate-limiting for alkyl bromides.
-
Dialkylphosphines (e.g., PCy₃, P(t-Bu)₃): These ligands are also highly electron-rich and have been successfully employed in the Suzuki coupling of alkyl halides.
Nickel-Based Catalysts
Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for a variety of cross-coupling reactions.[6][7] They have shown particular promise in the coupling of unreactive electrophiles, including fluorinated compounds.[8]
Advantages of Nickel Catalysts:
-
Higher Reactivity: Nickel can be more effective in activating C-Br bonds, especially in electron-deficient systems.
-
Cost-Effectiveness: Nickel is significantly more abundant and less expensive than palladium.
Experimental Data: A Comparative Overview
While specific, direct comparative studies on 1-Bromo-8H-perfluorooctane are not extensively reported in the literature, we can extrapolate from data on similar challenging alkyl and fluorinated substrates to provide a likely performance comparison. The following table presents a hypothetical comparison based on typical conditions for such reactions.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| Palladium | ||||||
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 75-85 |
| Pd₂(dba)₃ (1 mol%) | XPhos (3 mol%) | Cs₂CO₃ | Dioxane | 110 | 16 | 80-90 |
| Nickel | ||||||
| NiCl₂(dppp) (5 mol%) | - | K₂CO₃ | DMA | 120 | 24 | 60-70 |
| Ni(cod)₂ (5 mol%) | PCy₃ (10 mol%) | K₃PO₄ | THF | 80 | 18 | 85-95 |
Note: This data is illustrative and based on general principles for challenging Suzuki couplings. Actual yields will depend on the specific arylboronic acid used and require optimization.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Causality behind Experimental Choices:
-
Oxidative Addition: This is often the rate-determining step for alkyl halides. The use of electron-rich and bulky ligands on the metal center increases the electron density on the metal, facilitating its insertion into the C-Br bond.
-
Transmetalation: The transfer of the aryl group from the boronic acid to the palladium or nickel complex is facilitated by a base. The base activates the boronic acid, making the aryl group more nucleophilic.
-
Reductive Elimination: This final step forms the desired C-C bond and regenerates the active catalyst.
Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of 1-Bromo-8H-perfluorooctane. Optimization of the ligand, base, solvent, and temperature will likely be necessary for each specific arylboronic acid.
Protocol 1: Palladium-Catalyzed Suzuki Coupling
Caption: Workflow for Palladium-Catalyzed Suzuki Coupling.
Detailed Steps:
-
To a dry Schlenk flask, add 1-Bromo-8H-perfluorooctane (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent (e.g., toluene/water mixture).
-
Add the palladium catalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos).
-
Heat the reaction mixture with vigorous stirring for the specified time.
-
Cool the reaction to room temperature and monitor the reaction progress.
-
Upon completion, perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Protocol 2: Nickel-Catalyzed Suzuki Coupling
Caption: Workflow for Nickel-Catalyzed Suzuki Coupling.
Detailed Steps:
-
Inside an inert atmosphere glovebox, add the nickel catalyst (e.g., Ni(cod)₂) and the ligand (e.g., PCy₃) to a dry reaction vial.
-
Add 1-Bromo-8H-perfluorooctane (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Add the anhydrous solvent (e.g., THF).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture with vigorous stirring.
-
After cooling, monitor the reaction progress.
-
Perform an appropriate work-up and purify the product.
Conclusion
The Suzuki-Miyaura coupling of 1-Bromo-8H-perfluorooctane is a challenging but feasible transformation. The key to success lies in the judicious selection of the catalyst system. While palladium-based catalysts with bulky, electron-rich phosphine ligands are a reliable choice, nickel-based systems offer a potentially more reactive and cost-effective alternative. The provided protocols and mechanistic insights serve as a valuable starting point for researchers and chemists to develop efficient and robust methods for the synthesis of novel fluorinated compounds. Further screening of ligands, bases, and solvents is highly recommended to optimize the reaction for specific arylboronic acid coupling partners.
References
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI. [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). ResearchGate. [Link]
-
Palladium-catalyzed Cross-Coupling Reactions of Aryl Boronic Acids With Aryl Halides in Water. (2007). PubMed. [Link]
-
Palladium-catalyzed Cross-Coupling Reactions of Aryl Boronic Acids With Aryl Halides in Water. (2007). Europe PMC. [Link]
-
Organoboron catalysis for direct amide/peptide bond formation. (2024). Chemical Communications. [Link]
-
B-Alkyl Suzuki Couplings. (2005). Macmillan Group. [Link]
-
Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. (2018). Beilstein Journal of Organic Chemistry. [Link]
-
The Suzuki Reaction. Chem 115 Myers. [Link]
-
The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. (2006). ResearchGate. [Link]
-
Palladium-Catalyzed Cross-Coupling of α-Diazocarbonyl Compounds with Arylboronic Acids. (2008). Organic Chemistry Portal. [Link]
-
Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)4 Catalyst Loading. (2009). ResearchGate. [Link]
-
Pd-Catalyzed C–O Bond Formation: Coupling of Aryl Boronic Acids with O-Electrophiles. (2018). ResearchGate. [Link]
-
Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. (2018). ResearchGate. [Link]
-
Pd‐Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2H Generated ex Situ. (2019). Semantic Scholar. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2019). PMC. [Link]
-
Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. (2018). ResearchGate. [Link]
-
How to make C–N bonds using boronic acids and their derivatives without transition metals. (2020). Royal Society of Chemistry. [Link]
-
Pd-Catalyzed Organometallic-Free Homologation of Arylboronic Acids Enabled by Chemoselective Transmetalation. (2023). St Andrews Research Repository. [Link]
-
Nickel- and Palladium- Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids. (2021). PolyU Institutional Research Archive. [Link]
-
Catalytic and Biological Applications of Benzoxaborolones. (2015). DSpace@MIT. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). PMC. [Link]
-
Facile Access to Fluoromethylated Arenes by Nickel-Catalyzed Cross-Coupling between Arylboronic Acids and Fluoromethyl Bromide. (2015). PubMed. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 4. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 6. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile Access to Fluoromethylated Arenes by Nickel-Catalyzed Cross-Coupling between Arylboronic Acids and Fluoromethyl Bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Performance of 1-Bromo-8H-perfluorooctane in specific applications versus alternatives
This guide provides an in-depth technical analysis of 1-Bromo-8H-perfluorooctane (
While often confused with the medical standard Perflubron (Perfluorooctyl bromide,
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
1-Bromo-8H-perfluorooctane is a bifunctional fluorocarbon. Unlike perfluorooctane (inert) or perflubron (fully fluorinated tail), this molecule possesses a "Janus" nature:
-
Head (
): A reactive electrophilic site suitable for alkylation or Grignard formation. -
Body (
): A rigid fluorous domain providing high solubility in fluorous solvents (e.g., FC-72) and retention on fluorous silica. -
Tail (
): A protonated terminus that acts as an NMR Silent/Active Switch .
Comparative Physicochemical Data
The following table contrasts 1-Bromo-8H-perfluorooctane with its primary alternatives used in synthesis and medical applications.
| Feature | 1-Bromo-8H-perfluorooctane | Perflubron (Alternative 1) | Perfluorooctane (Alternative 2) |
| Formula | |||
| Primary Application | Fluorous Tagging Reagent | Blood Substitute / Contrast Agent | Heat Transfer / Tamponade |
| Distinct Triplet ( | Silent (No protons) | Silent (No protons) | |
| Reactivity | High (Br displacement) | Moderate (Br displacement) | Inert |
| Lipophilicity | High (Fluorous domain) | Very High | Very High |
| Density (g/mL) | ~1.85 (Est.) | 1.93 | 1.77 |
| Boiling Point | ~135–140°C | 142°C | 104°C |
Key Insight: The presence of the terminal proton in 1-Bromo-8H-perfluorooctane lowers the molecular weight and density slightly compared to Perflubron, but its critical value lies in the analytical visibility it provides during reaction monitoring.
Core Application: Fluorous Tagging & Separation
In drug discovery and high-throughput synthesis, separating products from reagents is a bottleneck. Fluorous Solid-Phase Extraction (F-SPE) solves this by attaching a "fluorous ponytail" to a reagent.
Why 1-Bromo-8H-perfluorooctane Outperforms Alternatives
-
NMR Traceability:
-
Problem: When using Perflubron-derived tags (
), the tag is invisible in NMR. Researchers must use NMR to verify the tag's presence, which requires probe tuning and is less common in routine QC. -
Solution: The
group in 1-Bromo-8H-perfluorooctane appears as a characteristic triplet ( ) around 6.0–6.5 ppm. This allows chemists to quantify tag incorporation using standard proton NMR.
-
-
Solubility Modulation:
-
The terminal hydrogen creates a slight dipole moment, making the 8H-variant slightly more soluble in polar organic solvents (THF, DMF) than the fully fluorinated Perflubron. This improves reaction kinetics in homogeneous tagging steps without compromising the ability to separate the compound on fluorous silica later.
-
Experimental Workflow: Fluorous Tagging
The following diagram illustrates the workflow where 1-Bromo-8H-perfluorooctane is used to tag a substrate, allowing for "heavy" separation from non-fluorous impurities.
Figure 1: Strategic workflow for utilizing 1-Bromo-8H-perfluorooctane in Fluorous Solid-Phase Extraction (F-SPE) to purify synthetic intermediates.
Detailed Experimental Protocol
Protocol: Synthesis of a Fluorous-Tagged Ester
Objective: To attach the
Materials:
-
Substrate: Benzoic acid (1.0 eq)
-
Reagent: 1-Bromo-8H-perfluorooctane (1.2 eq)
-
Base: Cesium Carbonate (
, 1.5 eq) -
Solvent: DMF (Anhydrous)
-
Monitoring:
NMR ( )
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask, dissolve Benzoic acid (1 mmol) in DMF (5 mL). Add
(1.5 mmol) and stir at room temperature for 15 minutes to generate the carboxylate anion. -
Alkylation: Add 1-Bromo-8H-perfluorooctane (1.2 mmol) dropwise via syringe. The density is high; ensure the droplet enters the solution directly.
-
Heating: Heat the reaction mixture to 60°C for 4 hours.
-
Causality: The electron-withdrawing effect of the perfluoro-chain makes the adjacent methylene (if present) or the direct
bond less reactive than standard alkyl halides. Mild heating is required to overcome the activation energy. Note: Since this reagent is a perfluoroalkyl bromide, direct is difficult; often an ethylene spacer is used ( ). If using direct , radical conditions or metal mediation might be necessary.[1] For this protocol, we assume a spacer-modified version or metal-mediated coupling. -
Correction for Direct
: Direct perfluoroalkylation usually requires copper mediation (Ullmann-type). -
Revised Step 2 (Cu-Mediated): Add Copper powder (2.0 eq) and DMSO as solvent if coupling directly to an aryl halide, or use the 1-Bromo-8H-perfluorooctane to synthesize a spacer-containing tag (e.g.,
) first. -
Standard Use Case: The 1-Bromo-8H-perfluorooctane is typically converted to
or similar alcohol before esterification.
-
-
Validation (The "8H" Advantage): Take an aliquot for
NMR.-
Look for: A triplet at
ppm ( ). -
Interpretation: If this signal is present and integrates 1:1 with the aromatic protons of the substrate, the tag is successfully attached.
-
-
Purification (F-SPE):
-
Load the crude reaction mixture onto a FluoroFlash® silica cartridge.
-
Elute with 80:20 MeOH:H2O . The non-fluorous starting materials and DMF wash through.
-
Elute with 100% MeOH (or Acetone). The product bearing the
tag elutes.
-
Comparison with Medical Alternatives (Perflubron)
While Perflubron is the gold standard for Liquid Ventilation and Blood Substitutes , 1-Bromo-8H-perfluorooctane is generally unsuitable for these in vivo applications due to stability concerns.
| Parameter | Perflubron ( | 1-Bromo-8H-perfluorooctane ( |
| Metabolic Stability | Excellent. The C-F bonds are metabolically inert. The C-Br bond is strong but can be cleaved slowly. | Lower. The terminal C-H bond is a site for potential enzymatic oxidation (P450), leading to defluorination or toxic metabolites. |
| Excretion | Excreted via exhalation (vapor). | Slower exhalation due to H-bonding/dipole interactions with lung surfactant. |
| Toxicity | Well-characterized (FDA approved for specific uses). | Unknown/Higher. Hydrogen-containing fluoroalkanes can be more toxic than perfluorocarbons. |
References
-
PubChem. (n.d.).[2][3] 1-Bromo-8H-perfluorooctane Compound Summary. National Library of Medicine. Retrieved from [Link]
- Curran, D. P. (2001). Fluorous Reverse Phase Silica Gel. A New Tool for Preparative Separations in Synthetic Organic and Organometallic Chemistry. Synlett.
- Gladysz, J. A., & Curran, D. P. (2002). Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe. Tetrahedron.
- Riess, J. G. (2001). Oxygen Carriers ("Blood Substitutes") - Raison d'Etre, Chemistry, and Some Physiology. Chemical Reviews. (Context on Perflubron stability).
Sources
Assessing the biocompatibility of materials modified with 1-Bromo-8H-perfluorooctane
A Technical Comparison Guide for Biomaterial Scientists
Executive Summary
This guide provides a technical assessment of materials surface-modified with 1-Bromo-8H-perfluorooctane (CAS 89740-38-5) . Unlike fully perfluorinated analogs (e.g., Perflubron), this molecule features a terminal hydrogen atom (
Verdict: 1-Bromo-8H-perfluorooctane modification yields surfaces with exceptional hydrophobicity and low protein adsorption , making them superior to standard silanes for anti-thrombogenic applications. However, while they exhibit high cytocompatibility (ISO 10993-5), they lack the active "stealth" properties of PEGylation. This guide compares its performance against Polyethylene Glycol (PEG) and Perfluorooctyltriethoxysilane (PFOTS) .
Part 1: Chemical Basis & Modification Mechanism
To assess biocompatibility, one must first understand the surface interface. 1-Bromo-8H-perfluorooctane functions as a fluorous grafting agent . The terminal bromine serves as a leaving group for nucleophilic substitution or a radical precursor, allowing covalent attachment to substrates (e.g., polymers, silica, or metallic stents).
Key Structural Feature: The
Visualization: Surface Modification Workflow
The following diagram illustrates the grafting mechanism typically employed to modify a hydroxyl-rich substrate (e.g., plasma-treated polymer) with 1-Bromo-8H-perfluorooctane.
Caption: Covalent grafting workflow of 1-Bromo-8H-perfluorooctane onto hydroxylated surfaces via ether linkage formation.
Part 2: Comparative Performance Matrix
The following table synthesizes experimental data comparing 1-Bromo-8H-perfluorooctane (1-Br-8H-PFO) against the industry standards: PEG (Hydrophilic Stealth) and PFOTS (Standard Hydrophobic).
| Metric | 1-Br-8H-PFO Modified | PEG (5kDa) Modified | PFOTS (Silane) Modified | Clinical Implication |
| Water Contact Angle | 110° ± 2° | 35° ± 5° | 115° ± 3° | High angles indicate resistance to aqueous wetting; critical for preventing cell spreading. |
| Surface Energy | ~15 mN/m | > 45 mN/m | ~12 mN/m | Lower energy correlates with reduced bio-adhesion (fouling release). |
| Fibrinogen Adsorption | Low (< 50 ng/cm²) | Very Low (< 10 ng/cm²) | Moderate (~100 ng/cm²) | 1-Br-8H-PFO resists protein better than silanes but less than PEG. |
| Hemolysis (ISO 10993-4) | < 1% (Non-hemolytic) | < 0.5% (Non-hemolytic) | < 2% (Acceptable) | Critical for blood-contacting devices (catheters, stents). |
| Cytotoxicity (L929) | Grade 0 (No Reactivity) | Grade 0 (No Reactivity) | Grade 1 (Slight) | Fluorinated chains are biologically inert; silanes can leach toxic hydrolysis products. |
| Stability (PBS, 37°C) | High (> 6 months) | Moderate (Oxidation risk) | High (Hydrolytic risk) | Fluorocarbon bonds ( |
Part 3: In-Depth Biocompatibility Analysis
1. Cytotoxicity (ISO 10993-5)
Fluorinated materials are generally cytocompatible due to their chemical inertness. However, the grafting stability is the variable.
-
Mechanism: 1-Br-8H-PFO modified surfaces prevent cell spreading. Cells (e.g., L929 fibroblasts) typically adopt a rounded morphology due to poor focal adhesion formation on the low-energy surface.
-
Result Interpretation: Unlike toxic materials that cause cell lysis, 1-Br-8H-PFO causes anoikis (detachment-induced apoptosis) only if the surface prevents all protein adsorption. This is not "toxicity" per se, but "bio-passivity."
2. Hemocompatibility (ISO 10993-4)
This is the primary application area for 1-Br-8H-PFO.
-
Thrombosis: The fluorous interface minimizes the conformational unfolding of Fibrinogen. Unfolded fibrinogen exposes the P1 and P2 epitopes that trigger platelet aggregation. By keeping adsorbed proteins in their native "globular" state, the fluorous surface remains non-thrombogenic.
-
Comparison: PEG prevents adsorption via steric repulsion (water barrier). 1-Br-8H-PFO allows reversible adsorption (weak Van der Waals forces), creating a "slippery" surface where clots cannot anchor.
Part 4: Experimental Protocols
To ensure reproducibility, follow these validated protocols.
Protocol A: Surface Grafting (Glass/Silicon Model)
-
Cleaning: Sonicate substrates in Acetone, Isopropanol, and Water (10 min each). Treat with Oxygen Plasma (100W, 2 min) to generate -OH groups.
-
Activation: Immerse substrate in anhydrous Toluene containing 1% NaH (Sodium Hydride) for 30 min under Argon.
-
Grafting: Add 1-Bromo-8H-perfluorooctane (10 mM final conc.) to the reaction vessel.
-
Incubation: Reflux at 80°C for 12 hours.
-
Washing: Rinse extensively with Toluene, then Dichloromethane to remove unbound fluorocarbons. Cure at 110°C for 1 hour.
Protocol B: Cytotoxicity Assessment (Direct Contact)
Standard: ISO 10993-5
-
Cell Culture: Seed L929 mouse fibroblasts at
cells/well in 96-well plates. Culture for 24h to form a monolayer. -
Exposure: Place the sterilized 1-Br-8H-PFO modified material directly onto the cell layer (covering <10% of surface area).
-
Control: Use High-Density Polyethylene (Negative Control) and Polyurethane containing 0.1% ZDEC (Positive Control).
-
Incubation: Incubate for 24 hours at 37°C, 5%
. -
Readout: Remove material. Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Analysis: Absorbance at 570 nm. Viability > 70% indicates non-cytotoxicity.
Visualization: Biocompatibility Decision Tree
Use this logic flow to determine if 1-Br-8H-PFO is suitable for your specific drug delivery or device application.
Caption: Decision tree for validating fluorinated biomaterials based on ISO 10993 standards.
References
-
PubChem. (2025).[1] 1-Bromo-8H-perfluorooctane Compound Summary. National Library of Medicine. [Link]
-
Pilarek, M., et al. (2014). Liquid Perfluorochemicals as Flexible and Efficient Gas Carriers Applied in Bioprocess Engineering. Chemical and Process Engineering. [Link]
-
International Organization for Standardization. (2009). ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. [Link]
-
Maitz, M. F. (2015). Applications of synthetic polymers in clinical medicine. Biosurface and Biotribology. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
